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  • Product: 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol
  • CAS: 1820711-71-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility Profile of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility profile of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol. In the absence of extensive published data for this specific molecule, this documen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol. In the absence of extensive published data for this specific molecule, this document outlines a predictive framework based on its distinct structural features and the fundamental principles of intermolecular forces. We delve into a theoretical assessment of its solubility in polar protic, polar aprotic, and nonpolar organic solvents. The cornerstone of this guide is a detailed, field-proven experimental protocol for the quantitative determination of solubility using the isothermal shake-flask method, a self-validating system for generating reliable data. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing the theoretical grounding and practical methodology required to establish a robust solubility profile for this and structurally related compounds.

Introduction: Structural Analysis of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol

Understanding the solubility of a compound is a critical first step in a multitude of applications, from reaction engineering and purification to formulation development in the pharmaceutical industry. The molecule 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol possesses a unique combination of functional groups that dictate its interaction with various solvents:

  • A Primary Alcohol (-CH₂OH): This group is the primary driver of polarity in the molecule. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar solvents, especially those capable of hydrogen bonding.[1][2]

  • A Thioether (-S-CH₃): The sulfide linkage is analogous to an ether but with sulfur replacing oxygen. While less polar than an ether, the C-S-C bond angle creates a dipole moment, contributing to the overall polarity. The sulfur atom's lone pairs can act as weak hydrogen bond acceptors. Thioethers are considered "soft" ligands and are less hydrophilic than ethers.[3]

  • A Neopentyl-like Carbon Skeleton: The 2,2-dimethylpropane backbone is a bulky, nonpolar alkyl group. This steric hindrance can influence how effectively solvent molecules solvate the polar functional groups. The nonpolar nature of this scaffold will favor interactions with nonpolar solvents through London dispersion forces.[4][5]

The interplay of these three features—a strong hydrogen-bonding group, a moderately polar thioether, and a nonpolar alkyl framework—suggests a nuanced solubility profile.

Theoretical Solubility Profile: An Estimation Based on "Like Dissolves Like"

The principle of "like dissolves like" provides a robust framework for predicting solubility.[6][7] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): We predict moderate to good solubility in polar protic solvents. The primary alcohol group will readily form hydrogen bonds with solvents like methanol and ethanol.[8][9] As the alkyl chain of the solvent increases (e.g., propanol, butanol), the decreasing polarity of the solvent will likely still allow for miscibility due to the shared alcohol functionality. Solubility in water is expected to be lower than in short-chain alcohols due to the larger nonpolar carbon skeleton of the solute.[1]

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): Good solubility is anticipated in these solvents. While lacking the ability to donate hydrogen bonds, their capacity to accept them, coupled with their strong dipole moments, allows for effective solvation of the polar -OH and -S-CH₃ groups.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): We predict limited to poor solubility in nonpolar solvents. The energy required to break the strong hydrogen bonds between the solute molecules will not be sufficiently compensated by the weak van der Waals forces formed with nonpolar solvents.[4][10] While the thioether and alkyl portions of the molecule will interact favorably with these solvents, the highly polar alcohol group will dominate, rendering the molecule insoluble or only sparingly soluble in very nonpolar media.

Experimental Protocol: Quantitative Determination via the Isothermal Shake-Flask Method

To move from prediction to empirical data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[11][12] This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Materials and Equipment
  • 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol (solute, >98% purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials (20 mL) with PTFE-lined screw caps

  • Analytical balance (readable to ±0.0001 g)

  • Temperature-controlled orbital shaker or shaking water bath

  • Centrifuge

  • Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation: Add an excess amount of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol to a tared scintillation vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved. Record the mass of the added solute.

  • Solvent Addition: Add a precise volume (e.g., 5.0 or 10.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in the temperature-controlled shaker set to a specific temperature (e.g., 25 °C). Allow the samples to shake for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary time-course study can be conducted to determine the minimum time to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. For finely dispersed solids, centrifugation at the same temperature is required to pellet the undissolved solute.

  • Sample Extraction: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom of the vial.

  • Filtration: Immediately filter the extracted supernatant through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved particles. Causality Insight: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane, preventing loss of the analyte.

  • Dilution and Analysis: Accurately dilute a known volume of the clear filtrate with the appropriate solvent to bring the concentration within the linear range of the chosen analytical method. Analyze the diluted sample to determine the concentration of the dissolved solute.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the final result in appropriate units, such as g/100 mL or mol/L.

Mandatory Visualization: Experimental Workflow

The following diagram outlines the logical flow of the isothermal shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add excess solute to tared vial B Add known volume of solvent A->B  Record mass & volume C Seal and shake at constant temperature (24-48 hours) B->C D Settle or Centrifuge at constant temperature C->D  Achieve equilibrium E Withdraw supernatant with syringe D->E F Filter through 0.22 µm syringe filter E->F  Remove particulates G Prepare serial dilutions of filtrate F->G H Quantify concentration (e.g., HPLC, GC) G->H I Calculate Solubility (g/100mL or mol/L) H->I  Apply dilution factor

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.

Key Factors Influencing Solubility Measurements

  • Temperature: The solubility of most solids in organic liquids increases with temperature.[13][14] Therefore, precise temperature control during the equilibration and separation steps is paramount for accurate and reproducible results. It is recommended to determine the solubility profile at several different temperatures relevant to the intended application.

  • Purity of Materials: The presence of impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential for obtaining intrinsic solubility data.

  • Solid-State Form (Polymorphism): If 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol can exist in different crystalline forms (polymorphs), each form will have a unique solubility. It is crucial to characterize the solid form used in the experiment and to confirm that no phase transformation occurs during equilibration.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in a structured table. This allows for a direct comparison of the compound's solubility across a spectrum of solvents, validating the initial theoretical predictions.

Table 1: Experimentally Determined Solubility of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol at 25 °C

Solvent ClassSolventPolarity Index (P')¹Solubility ( g/100 mL)Solubility (mol/L)
Polar Protic Methanol5.1[Experimental Value][Calculated Value]
Ethanol4.3[Experimental Value][Calculated Value]
Polar Aprotic Acetonitrile5.8[Experimental Value][Calculated Value]
Acetone5.1[Experimental Value][Calculated Value]
DMSO7.2[Experimental Value][Calculated Value]
Nonpolar Toluene2.4[Experimental Value][Calculated Value]
Hexane0.1[Experimental Value][Calculated Value]

¹ Polarity index values are illustrative and can be sourced from standard chemical literature.

Conclusion

References

  • Hou, J., et al. (2020). A simple 3D-representation of molecular structure and its application for the prediction of aqueous solubility of organic compounds. Journal of Chemical Information and Modeling, 60(5), 2537-2547. [Link]

  • Fowles, D. J., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Black, S. N., & Collier, S. J. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(3), 641-644. [Link]

  • Oreate AI. (2023). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Oreate AI Blog. [Link]

  • Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005. [Link]

  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

  • Black, S. N., & Collier, S. J. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]

  • Palmer, D. S., et al. (2025). Physics-based solubility prediction for organic molecules. University of Strathclyde. [Link]

  • Liao, C., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19648. [Link]

  • Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. [Link]

  • Quora. (2018). How is alcohol both organic solvent and soluble in water?. [Link]

  • Copley, M. J., et al. (1941). Hydrogen Bonding and the Solubility of Alcohols and Amines in Organic Solvents. XIII. Journal of the American Chemical Society, 63(12), 3500-3501. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]

  • University of Hawaiʻi at Mānoa. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. [Link]

  • Quora. (2018). Why does the solubility of gases increase with temperature in an organic solvent?. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

  • Vaia. (n.d.). Problem 6 Explain the phrase like dissolve.... [Link]

  • Hulet, R. (2020). 38: Using "like dissolves like" to predict solubility. YouTube. [Link]

  • Chemistry LibreTexts. (2021). 2.2: Solubility Lab. [Link]

  • Truong, T. G., et al. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. RSC Publishing. [Link]

  • Fiveable. (n.d.). Like Dissolves Like Definition. [Link]

  • Wikipedia. (n.d.). Van der Waals force. [Link]

  • Britannica. (2024). van der Waals forces. [Link]

  • Chemistry LibreTexts. (2023). Van der Waals Forces. [Link]

  • Wikipedia. (n.d.). Organic sulfide. [Link]

  • Southern Illinois University Edwardsville. (n.d.). Chapter 7. Alcohols, Thiols, Phenols, Ethers. [Link]

Sources

Exploratory

safety data sheet (SDS) for 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol

The following is an in-depth technical guide and safety analysis for 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol . Introduction & Compound Significance In the landscape of modern drug discovery, 2,2-Dimethyl-3-(methylsulf...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety analysis for 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol .

Introduction & Compound Significance

In the landscape of modern drug discovery, 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol (CAS: 1820711-71-4) serves as a specialized aliphatic building block. Its structural uniqueness lies in the gem-dimethyl group, which provides steric bulk to modulate metabolic stability (blocking


-oxidation), paired with a thioether moiety that offers a handle for further functionalization or bioisosteric replacement.

This guide moves beyond a standard SDS, synthesizing chemical principles with safety protocols to manage the risks associated with sulfur-containing aliphatic alcohols during synthesis and scale-up.

Chemical Identification & Physicochemical Profile

ParameterTechnical Specification
Chemical Name 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol
Synonyms 3-Methylthio-2,2-dimethylpropan-1-ol; 1-Propanol, 2,2-dimethyl-3-(methylthio)-
CAS Number 1820711-71-4
Molecular Formula

Molecular Weight 134.24 g/mol
SMILES CC(C)(CO)CSC
Physical State Liquid (Predicted at 20°C)
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water.[1]
Structural Insight

The molecule features a neopentyl skeleton (2,2-dimethylpropyl) which significantly retards nucleophilic attacks at the


-carbon. However, the sulfur atom at the 

-position remains a nucleophilic center, susceptible to oxidation to sulfoxides (

) or sulfones (

).

Hazard Identification (GHS Classification)

Note: As a specialized R&D reagent, specific toxicological data may be limited. The following classifications are derived from Structure-Activity Relationship (SAR) analysis of analogous thio-alcohols (e.g., Methionol).

Core Hazards[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][4]

    • H335: May cause respiratory irritation.[4]

    • H227: Combustible liquid (Predicted Flash Point > 60°C).

  • Organoleptic Hazard: Stench . Thioethers often possess a potent, disagreeable garlic/sulfur odor even at low ppm concentrations.

GHS Label Elements (Visual)
  • Pictogram: Exclamation Mark (GHS07)

  • Precautionary Statements: P261, P280, P305+P351+P338.

Safe Handling & Engineering Controls

The primary operational risk with this compound is odor control and oxidative instability .

Engineering Control Logic

The gem-dimethyl group increases volatility relative to linear isomers. All handling must occur within a certified chemical fume hood with a face velocity of >100 fpm.

Diagram: Handling & Storage Decision Matrix

HandlingLogic Start Incoming Material: 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol CheckSeal Check Container Seal Integrity Start->CheckSeal OdorCheck Odor Detected? CheckSeal->OdorCheck SecondaryCont Apply Secondary Containment (Overpack with Activated Carbon) OdorCheck->SecondaryCont Yes (Leak) Storage Storage Condition: 2-8°C, Inert Gas (Ar/N2) OdorCheck->Storage No SecondaryCont->Storage Usage Usage Protocol: Fume Hood Only Storage->Usage OxidationRisk Avoid Oxidizers: (H2O2, KMnO4, Nitric Acid) Usage->OxidationRisk Incompatibility

Caption: Operational workflow for receiving and storing thio-alcohols to prevent odor leaks and oxidative degradation.

Specific Handling Protocols
  • Odor Abatement: Keep a bleach solution (10% sodium hypochlorite) or specialized sulfide scavenger nearby. In case of minor spills, treat immediately to oxidize the sulfide to the odorless sulfone/sulfoxide before cleaning.

  • Inert Atmosphere: Store under Argon or Nitrogen. The sulfur atom is prone to air oxidation over time, which can alter the stoichiometry of sensitive reactions.

  • PPE: Nitrile gloves (double-gloving recommended due to high permeability of organosulfur compounds), safety glasses with side shields, and lab coat.

Emergency Response Procedures

Firefighting Measures
  • Media: Dry chemical,

    
    , or alcohol-resistant foam. Do not  use a solid water stream, as it may scatter the combustible liquid.
    
  • Hazardous Combustion Products: Carbon oxides (

    
    ) and Sulfur oxides (
    
    
    
    )
    . Firefighters must wear SCBA to prevent inhalation of acidic sulfur fumes.
Accidental Release (Spill)[5]
  • Evacuate: Clear the immediate area, especially if the odor is strong.

  • Neutralize: Cover the spill with an oxidant-based spill kit or a mixture of sand and dilute bleach to suppress the odor and neutralize the sulfide.

  • Collect: Absorb with vermiculite or activated charcoal. Do not use standard paper towels as they will release the odor into the waste bin.

Diagram: Emergency Response Workflow

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact: Wash with Soap & Water (15 mins) Type->Skin Dermal Eye Eye Contact: Rinse continuously (15 mins) Type->Eye Ocular Inhalation Inhalation: Fresh Air immediately Type->Inhalation Respiratory Medical Seek Medical Attention (Show SDS/CAS) Skin->Medical Eye->Medical Inhalation->Medical

Caption: Triage protocol for personnel exposure to organosulfur irritants.[1]

Reactivity & Stability Logic

Understanding the reactivity profile is critical for process chemists.

  • Stability: Stable under recommended storage conditions (Cool, Dry, Inert).

  • Incompatibilities:

    • Strong Oxidizing Agents: Will convert the sulfide to sulfoxide (

      
      ) or sulfone (
      
      
      
      ).
    • Acylating Agents: The primary alcohol is reactive; the sulfide may act as a competitive nucleophile depending on conditions.

    • Alkyl Halides: The sulfur can be alkylated to form sulfonium salts.

Ecological Information

While specific aquatic toxicity data for CAS 1820711-71-4 is unavailable, analog data from 3-(Methylthio)propanol suggests:

  • Aquatic Toxicity: Harmful to aquatic life.[1][3][4] Do not let product enter drains.[1][3][4][5]

  • Persistence: Thioethers are generally biodegradable but can be persistent in anaerobic conditions.

References

  • Sigma-Aldrich. (n.d.).[4] 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol Product Detail. Retrieved from

  • PubChem. (n.d.).[6] Compound Summary for Analog: 3-(Methylthio)propanol (CAS 505-10-2).[7] National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier for Organosulfur Intermediates. Retrieved from [Link]

Disclaimer: This guide is intended for R&D professionals and is based on the synthesis of available data for CAS 1820711-71-4 and SAR analysis of structural analogs. It does not replace a manufacturer-issued SDS for legal compliance.

Sources

Foundational

A Guide to the Thermodynamic Characterization of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol: A Methodological Approach for Drug Discovery and Development

Abstract In the landscape of modern drug discovery, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount. This guide provides a detailed methodological framework for the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount. This guide provides a detailed methodological framework for the thermodynamic characterization of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol, a molecule of interest for its potential applications in medicinal chemistry. In the absence of readily available experimental data for this specific compound, this document serves as a roadmap for researchers, outlining the essential experimental and computational workflows required to determine its key thermodynamic parameters. By synthesizing established analytical techniques with theoretical modeling, this guide empowers scientists to generate the critical data necessary for advancing drug development programs.

Introduction: The Imperative of Thermodynamic Profiling in Drug Development

The journey of a drug candidate from initial synthesis to clinical application is paved with a series of rigorous evaluations. Among the most critical are the determination of its thermodynamic properties. These parameters, including enthalpy, entropy, and Gibbs free energy of formation, as well as heat capacity and phase transition data, govern a molecule's stability, solubility, and bioavailability. For a novel compound such as 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol, a sulfur-containing propanol derivative, a thorough thermodynamic profile is indispensable for predicting its behavior in biological systems and for designing robust manufacturing processes.

This technical guide is structured to provide a comprehensive, step-by-step approach for researchers to independently determine the thermodynamic properties of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol. We will delve into the practicalities of synthesis, the nuances of experimental measurement, and the power of computational prediction, offering a holistic framework for its complete characterization.

Synthesis of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol: The Foundational Step

A potential two-step synthesis is outlined below:

Step 1: Williamson Ether Synthesis to form 2,2-Dimethyl-3-(methylsulfanyl)propanal

This step involves the reaction of 3-chloro-2,2-dimethylpropanal with sodium thiomethoxide (NaSMe). The thiomethoxide anion acts as a nucleophile, displacing the chloride to form the desired thioether.

Step 2: Reduction of the Aldehyde to the Primary Alcohol

The resulting aldehyde, 2,2-Dimethyl-3-(methylsulfanyl)propanal, is then reduced to the corresponding primary alcohol, 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol. A mild reducing agent such as sodium borohydride (NaBH₄) is suitable for this transformation to avoid reduction of the thioether functionality.

Diagram of the Proposed Synthetic Pathway:

Synthesis reactant1 3-chloro-2,2-dimethylpropanal intermediate 2,2-Dimethyl-3-(methylsulfanyl)propanal reactant1->intermediate Williamson Ether Synthesis reactant2 Sodium Thiomethoxide (NaSMe) reactant2->intermediate product 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol intermediate->product Reduction reactant3 Sodium Borohydride (NaBH4) reactant3->product

Caption: Proposed two-step synthesis of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol.

Following synthesis, rigorous purification using techniques such as fractional distillation or column chromatography is essential to obtain a sample of high purity, which is a prerequisite for accurate thermodynamic measurements.

Experimental Determination of Thermodynamic Properties

A combination of calorimetric and analytical techniques is employed to experimentally determine the thermodynamic properties of a pure substance.[5][6]

Phase Behavior and Transition Temperatures

The melting point and boiling point are fundamental physical properties that provide initial insights into the intermolecular forces and the physical state of the compound at different temperatures.[7]

Experimental Protocol: Determination of Melting and Boiling Points

  • Melting Point Determination:

    • A small, purified sample of the crystalline solid is placed in a capillary tube.

    • The capillary tube is heated in a calibrated melting point apparatus.

    • The temperature range over which the solid melts is recorded as the melting point.

  • Boiling Point Determination:

    • A sample of the purified liquid is placed in a distillation flask.

    • The liquid is heated, and the temperature of the vapor in equilibrium with the liquid is measured using a thermometer.

    • The constant temperature at which the liquid boils under atmospheric pressure is recorded as the normal boiling point.

Enthalpy of Fusion and Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature. It is the primary method for determining the enthalpy of fusion (ΔHfus) and heat capacity (Cp).[8][9][10]

Experimental Protocol: DSC Analysis

  • Calibration: The DSC instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.[11][12]

  • Sample Preparation: A few milligrams of the purified 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol are hermetically sealed in an aluminum pan.

  • Measurement:

    • The sample is cooled to a low temperature (e.g., -50 °C) and then heated at a constant rate (e.g., 10 °C/min).

    • The heat flow to the sample is measured relative to an empty reference pan.

    • The resulting thermogram will show a peak at the melting point. The area under this peak is integrated to determine the enthalpy of fusion.[9]

    • The heat capacity is determined from the heat flow in a region with no phase transitions.

Diagram of a Typical DSC Workflow:

DSC_Workflow start Start calibrate Calibrate DSC with Indium Standard start->calibrate prepare Prepare Sample in Pan calibrate->prepare load Load Sample and Reference Pans prepare->load run Run Temperature Program (Cool & Heat) load->run analyze Analyze Thermogram run->analyze results Determine ΔHfus and Cp analyze->results

Caption: A simplified workflow for determining thermodynamic properties using DSC.

Enthalpy of Combustion and Formation by Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) is a critical thermodynamic property. For organic compounds, it is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔHcomb°).[13] Due to the presence of sulfur, a rotating-bomb calorimeter is required to ensure that the sulfur oxides formed during combustion are completely dissolved in the bomb solution for accurate analysis.[14][15]

Experimental Protocol: Rotating-Bomb Calorimetry

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[16]

  • Sample Preparation: A precisely weighed pellet of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol is placed in the bomb. A small amount of water is added to the bomb to dissolve the combustion products.

  • Combustion: The bomb is sealed, purged of nitrogen, and filled with high-pressure oxygen. The sample is then ignited.[16]

  • Temperature Measurement: The temperature change of the water surrounding the bomb is carefully measured.

  • Analysis of Products: The contents of the bomb are analyzed to determine the extent of reaction and to correct for the formation of nitric acid and sulfuric acid.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of formation is then calculated using Hess's Law.

Diagram of the Bomb Calorimetry Process:

Bomb_Calorimetry start Start calibrate Calibrate Calorimeter start->calibrate prepare Prepare Sample and Bomb calibrate->prepare combust Ignite Sample in Oxygen prepare->combust measure Measure Temperature Change combust->measure analyze Analyze Combustion Products measure->analyze calculate Calculate ΔHcomb and ΔHf° analyze->calculate

Caption: Key steps in determining the enthalpy of formation via bomb calorimetry.

Computational Prediction of Thermodynamic Properties

In parallel with experimental measurements, computational chemistry provides a powerful and cost-effective means to predict thermodynamic properties.[17][18][19] Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate properties like enthalpy, entropy, and Gibbs free energy.[18]

Computational Workflow:

  • Structure Optimization: The 3D structure of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure. These frequencies are used to calculate the vibrational contributions to the thermodynamic properties.

  • Thermochemical Analysis: The electronic energy and the results from the frequency calculation are used to compute the enthalpy, entropy, and Gibbs free energy at a given temperature and pressure.[20]

Diagram of the Computational Workflow:

Computational_Workflow start Start build Build 3D Molecular Structure start->build optimize Optimize Geometry (e.g., DFT) build->optimize frequency Calculate Vibrational Frequencies optimize->frequency thermo Calculate Thermodynamic Properties frequency->thermo

Caption: A typical workflow for the computational prediction of thermodynamic properties.

Data Summary and Integration

The experimentally determined and computationally predicted thermodynamic data should be compiled and compared to provide a comprehensive and validated profile of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol.

Table 1: Target Thermodynamic Properties and Methods of Determination

Thermodynamic PropertySymbolExperimental MethodComputational Method
Melting PointTmMelting Point Apparatus-
Boiling PointTbDistillation-
Enthalpy of FusionΔHfusDifferential Scanning Calorimetry (DSC)-
Heat Capacity (liquid)Cp(l)Differential Scanning Calorimetry (DSC)Molecular Dynamics (MD)
Enthalpy of CombustionΔHcomb°Rotating-Bomb Calorimetry-
Enthalpy of FormationΔHf°Calculated from ΔHcomb°Quantum Mechanics (e.g., DFT)
Standard Entropy-Quantum Mechanics (e.g., DFT)
Gibbs Free Energy of FormationΔGf°Calculated from ΔHf° and S°Quantum Mechanics (e.g., DFT)

Safety and Handling of Organosulfur Compounds

Organosulfur compounds can present specific hazards. It is crucial to handle 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol with appropriate safety precautions.[21][22]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for the compound and its reagents for detailed safety information.[23][24]

Conclusion

The thermodynamic characterization of novel chemical entities like 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol is a cornerstone of successful drug development. Although direct experimental data may not be readily available, a systematic approach combining synthesis, experimental measurement, and computational modeling can provide the necessary insights. This guide has outlined a comprehensive and actionable framework for researchers to determine the key thermodynamic properties of this compound. The data generated through these methods will be invaluable for understanding its stability, solubility, and potential as a drug candidate, ultimately accelerating its journey through the development pipeline.

References

  • Van Speybroeck, V., Gani, R., & Meier, R. J. (2010). The calculation of thermodynamic properties of molecules. Chemical Society Reviews, 39(5), 1764-1779. [Link]

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  • Ikot, A. N., Orosun, M. M., Orosun, R. O., Umoren, G. A., & Akpan, I. O. (2023). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Computation, 11(7), 136. [Link]

  • Andreevsky, D. N., & Kabo, G. J. (2019). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Molecules, 24(23), 4279. [Link]

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  • Rahman, M. A., & Islam, M. S. (2022). Estimation of some important thermal properties of organic liquid at different temperatures for ethanol and benzene. IOSR Journal of Applied Chemistry, 15(1), 1-6. [Link]

  • Melguizo-Rodríguez, L., García-Recio, E., Ruiz-Moyano, S., de la C. Millán-Linares, M., & Hernández, A. (2021). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Foods, 10(11), 2611. [Link]

  • Good, W. D. (1970). Enthalpies of combustion of 18 organic sulfur compounds related to petroleum. Journal of Chemical and Engineering Data, 15(1), 150-153. [Link]

  • Archer, D. G., & Rudtsch, S. (2003). Enthalpy of Fusion of Indium: A Certified Reference Material for Differential Scanning Calorimetry. Journal of Chemical & Engineering Data, 48(5), 1157-1161. [Link]

  • National Institute of Standards and Technology. (2003). Enthalpy of Fusion of Indium: A Certified Reference Material for Differential Scanning Calorimetry. [Link]

  • Andreevsky, D. N., & Kabo, G. J. (2019). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Molecules, 24(23), 4279. [Link]

  • Cameán, A. M., & Pichardo, S. (2015). Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. Food and Chemical Toxicology, 82, 56-63. [Link]

  • LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Chemistry LibreTexts. [Link]

  • LibreTexts. (2023, January 29). Constant Volume Calorimetry. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Diethylaminosulfur trifluoride. [Link]

  • Zhang, J., Huang, R., Yan, Q., Pan, X., Liu, F., & Ou, W. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25(3), 1290-1292. [Link]

  • CHE3025 Bomb Calorimetry 3 - Calculating Enthalpy. (2020, February 3). YouTube. [Link]

  • Open Computing Facility. (2014, November 7). Bomb Calorimetry and Heat of Combustion. [Link]

  • Zhang, J., Huang, R., Yan, Q., Pan, X., Liu, F., & Ou, W. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Request PDF. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 2,2-dimethyl-. NIST Chemistry WebBook. [Link]

  • PrepChem. (n.d.). Synthesis of a. 2,2-Dimethyl-3-(3-phenyl-2-propenoxy)propanol. [Link]

  • Wu, J., Ji, C., Xu, F., & Wang, Y. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol: Boiling Point and Density Determination

Introduction In the landscape of drug discovery and material science, the precise characterization of novel chemical entities is paramount. The compound 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol, a sulfur-containing alc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and material science, the precise characterization of novel chemical entities is paramount. The compound 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol, a sulfur-containing alcohol, represents a class of molecules with potential applications stemming from the unique functionalities of the hydroxyl and thioether groups. Understanding the fundamental physicochemical properties of this compound, such as its boiling point and density, is a critical first step in its development pathway. These parameters are not merely data points; they provide profound insights into the substance's purity, intermolecular forces, and potential behavior in various formulation and application contexts.

This technical guide provides a comprehensive framework for the experimental determination of the boiling point and density of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol. The methodologies presented are designed to be robust and self-validating, ensuring the generation of high-fidelity data essential for researchers, scientists, and drug development professionals. Beyond a simple recitation of steps, this guide delves into the causality behind the experimental choices, empowering the scientist to not only execute the protocols but also to critically evaluate the results and troubleshoot potential issues.

Quantitative Data Summary

The following table outlines the key physicochemical properties to be determined for 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol through the experimental protocols detailed in this guide.

Physical PropertyMethod of DeterminationExpected Data OutputTemperature (°C)Pressure (atm)
Boiling Point Capillary Method (Thiele Tube)Temperature Range (°C)To be determinedAmbient
Density Pycnometer Methodg/mL20.0 ± 0.1Ambient

Experimental Protocol: Boiling Point Determination by the Capillary Method

The determination of a liquid's boiling point is a fundamental technique for its identification and purity assessment. The capillary method, particularly when using a Thiele tube, is a micro-scale technique that is both efficient in its use of material and accurate in its results.[1][2]

Scientific Principles

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[1] At this temperature, the liquid undergoes a phase transition to a gas. The capillary method leverages this principle by creating a small, enclosed vapor space within an inverted capillary tube submerged in the liquid sample. As the sample is heated, the trapped air and, subsequently, the vapor of the liquid expand. When the sample's vapor pressure exceeds the atmospheric pressure, a steady stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure inside the capillary drops. The precise moment the liquid is drawn back into the capillary tube signifies that the vapor pressure inside the capillary is equal to the atmospheric pressure, and the temperature at this point is the boiling point.[2]

Experimental Workflow Diagram

BoilingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Seal one end of a capillary tube. prep2 Add 2-3 mL of 2,2-Dimethyl-3- (methylsulfanyl)propan-1-ol to a small test tube. prep3 Place the sealed capillary tube (open end down) into the test tube. setup1 Attach the test tube to a thermometer. prep3->setup1 setup2 Mount the assembly in a Thiele tube filled with oil. setup3 Ensure the sample is level with the thermometer bulb. meas1 Gently heat the side arm of the Thiele tube. setup3->meas1 meas2 Observe for a steady stream of bubbles from the capillary. meas3 Remove heat and allow to cool slowly. meas4 Record the temperature at which the liquid re-enters the capillary.

Caption: Workflow for Boiling Point Determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Take a capillary tube and seal one end by heating it in the flame of a Bunsen burner.

    • Place a small amount (a few milliliters) of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol into a small test tube.[3]

    • Insert the sealed capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Assembly:

    • Attach the small test tube to a thermometer using a rubber band or a wire. Ensure the sample in the test tube is level with the thermometer bulb.

    • Clamp a Thiele tube to a ring stand and fill it with a high-boiling mineral oil to a level just above the top of the side arm.

    • Carefully lower the thermometer and test tube assembly into the Thiele tube, ensuring the oil level is above the sample.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a micro-burner. The convection currents in the oil will ensure uniform heating.[2]

    • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge.

    • Continue gentle heating until a rapid and continuous stream of bubbles exits the capillary tube.

    • Remove the heat source and allow the apparatus to cool slowly.

    • Carefully observe the capillary tube. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

    • For accuracy, repeat the determination at least two more times. The boiling point should be reported as a range.

Experimental Protocol: Density Determination by the Pycnometer Method

The density of a liquid is a fundamental physical property defined as its mass per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids.[4][5]

Scientific Principles

A pycnometer is a glass flask with a precisely known volume.[6][7] The principle of this method is based on determining the mass of the liquid that exactly fills this known volume at a specific temperature. By weighing the pycnometer empty, then filled with a reference liquid of known density (such as deionized water), and finally filled with the sample liquid, the density of the sample can be calculated with high accuracy. Temperature control is critical as the volume of the pycnometer and the density of the liquid are temperature-dependent.

Experimental Workflow Diagram

DensityWorkflow cluster_calib Pycnometer Calibration cluster_sample Sample Measurement cluster_calc Density Calculation calib1 Weigh a clean, dry pycnometer (m1). calib2 Fill with deionized water and thermostat to 20°C. calib1->calib2 calib3 Weigh the filled pycnometer (m2). calib2->calib3 calib4 Calculate the volume of the pycnometer. calib3->calib4 sample1 Dry the pycnometer and fill with 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol. sample2 Thermostat to 20°C. sample1->sample2 sample3 Weigh the filled pycnometer (m3). sample2->sample3 calc1 Calculate the mass of the sample (m_sample = m3 - m1). calc2 Calculate the density of the sample (ρ_sample = m_sample / V_pycnometer). calc1->calc2

Caption: Workflow for Density Determination.

Step-by-Step Methodology
  • Pycnometer Calibration:

    • Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 25 mL).

    • Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁.

    • Fill the pycnometer with deionized water. Insert the stopper, allowing excess water to exit through the capillary.

    • Place the filled pycnometer in a constant temperature water bath set to 20.0 °C (± 0.1 °C) for at least 20 minutes to allow for thermal equilibrium.

    • Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record this mass as m₂.

    • The mass of the water is m_water = m₂ - m₁.

    • The volume of the pycnometer at 20.0 °C can be calculated using the known density of water at this temperature (ρ_water ≈ 0.9982 g/mL): V_pycnometer = m_water / ρ_water.

  • Sample Measurement:

    • Empty and thoroughly dry the calibrated pycnometer.

    • Fill the pycnometer with 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol.

    • Repeat the thermostatting and drying steps as in the calibration procedure.

    • Weigh the pycnometer filled with the sample. Record this mass as m₃.

  • Density Calculation:

    • The mass of the sample is m_sample = m₃ - m₁.

    • The density of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol at 20.0 °C is calculated as: ρ_sample = m_sample / V_pycnometer.

    • Repeat the measurement for a total of three determinations and report the average density.

Authoritative Grounding and Causality in Experimental Choices

The selection of the capillary method for boiling point determination is predicated on its requirement for a small sample volume, which is often a critical consideration when working with newly synthesized or expensive compounds.[2] The use of a Thiele tube is a deliberate choice to ensure uniform heating of the sample through the natural convection of the heating oil, thereby minimizing temperature gradients and improving the accuracy of the measurement.

For density determination, the pycnometer method is chosen over less precise methods (e.g., using a graduated cylinder) due to its high accuracy and reproducibility. The use of a constant temperature bath is non-negotiable, as the density of liquids is highly sensitive to temperature fluctuations. A change of even a few degrees can significantly impact the measured density. Calibrating the pycnometer with a well-characterized reference liquid like deionized water provides a self-validating system, as the calculated volume can be compared to the manufacturer's specifications.

Conclusion

The protocols detailed in this guide provide a robust and scientifically sound approach to determining the boiling point and density of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol. By adhering to these methodologies, researchers can generate the high-quality physicochemical data that is foundational for any further research and development activities. The emphasis on understanding the underlying scientific principles behind these techniques will empower scientists to not only generate reliable data but also to critically assess its validity, a hallmark of rigorous scientific practice. The characterization of this and other novel molecules through such meticulous experimental work is essential for advancing the frontiers of chemical and pharmaceutical sciences.

References

  • How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. (2026, January 13). Retrieved from [Link]

  • Density Determination by Pycnometer. (n.d.). Retrieved from [Link]

  • Experimental Approach - Melting and Boiling Point. (n.d.). Scribd. Retrieved from [Link]

  • Density Measurement Using Pycnometer. (n.d.). Scribd. Retrieved from [Link]

  • Boiling Points - Concept. (2020, March 26). JoVE. Retrieved from [Link]

  • Density Determination by Pycnometer. (n.d.). Scribd. Retrieved from [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved from [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

  • Micro-boiling point measurement. (n.d.). Retrieved from [Link]

  • Pycnometer. (2008, February 24). Chemical Engineering | University of Utah. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

using 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol as a flavor intermediate

Application Note: 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol as a High-Stability Flavor Intermediate [1] Executive Summary 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol (CAS 1820711-71-4) is a critical, high-stability inter...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol as a High-Stability Flavor Intermediate [1]

Executive Summary

2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol (CAS 1820711-71-4) is a critical, high-stability intermediate used to synthesize advanced savory and fruity flavor compounds.[1] Structurally, it is a gem-dimethyl analog of Methionol (3-methylthiopropanol), a ubiquitous flavor compound found in soy sauce, potato, and meat products.[1]

The primary value of this intermediate lies in the gem-dimethyl effect .[1][2] By introducing two methyl groups at the


-position relative to the sulfur-bearing side chain, the molecule achieves:
  • Oxidative Stability: Blocks

    
    -elimination pathways common in linear thio-alcohols.[1][2]
    
  • Metabolic Resistance: Steric hindrance retards enzymatic degradation, prolonging flavor release.[2]

  • Access to Stable Aldehydes: It is the direct precursor to 2,2-Dimethyl-3-(methylsulfanyl)propanal (CAS 34795-29-4), a highly stable analog of Methional (which is notoriously unstable due to Strecker degradation).[1][2]

This guide details the synthesis of the alcohol intermediate and its conversion into high-value flavor derivatives.[1][2]

Chemical Identity & Properties

PropertyData
IUPAC Name 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol
Common Name Neopentyl Methionol; Gem-Dimethyl Methionol
CAS Number 1820711-71-4
Molecular Formula C

H

OS
Molecular Weight 134.24 g/mol
Appearance Colorless to pale yellow viscous liquid
Odor Profile Faint sulfurous, onion-like, savory (pure); becomes fruity/tropical upon dilution or esterification.[1][2]
Solubility Soluble in ethanol, propylene glycol, triacetin; slightly soluble in water.

Synthesis Protocol: The Intermediate

Objective: Synthesize 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol from Neopentyl Glycol.

Mechanism: This synthesis utilizes a nucleophilic substitution on a neopentyl scaffold.[2] Direct substitution is sterically hindered; therefore, we proceed via a cyclic sulfite or a monotosylate intermediate to facilitate the attack of the thiomethoxide nucleophile.

Step 1: Monotosylation of Neopentyl Glycol

Reaction: 2,2-Dimethyl-1,3-propanediol + TsCl


 Monotosylate[1]
  • Reagents:

    • Neopentyl Glycol (1.0 eq)[1][2]

    • p-Toluenesulfonyl chloride (1.0 eq)[1][2]

    • Pyridine (solvent/base)[1][2]

    • Dichloromethane (DCM)[1][2]

  • Procedure:

    • Dissolve Neopentyl Glycol in DCM/Pyridine (1:1 v/v) at 0°C.

    • Add TsCl dropwise over 1 hour to favor mono-substitution.

    • Stir at room temperature for 12 hours.

    • Workup: Wash with 1M HCl (to remove pyridine), then saturated NaHCO

      
      , then brine. Dry over MgSO
      
      
      
      and concentrate.
    • Purification: Recrystallize from hexane/ethyl acetate to obtain the monotosylate as a white solid.[2]

Step 2: Thio-Substitution

Reaction: Monotosylate + NaSMe


 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol[1]
  • Reagents:

    • Neopentyl Glycol Monotosylate (1.0 eq)[1][2]

    • Sodium Thiomethoxide (NaSMe) (1.2 eq)[1][2]

    • DMF (Dimethylformamide) (anhydrous)[1][2]

  • Procedure:

    • Suspend NaSMe in anhydrous DMF under nitrogen atmosphere.

    • Add the Monotosylate solution (in DMF) slowly at room temperature.

    • Heat the mixture to 80°C for 6 hours. Note: The gem-dimethyl group hinders back-side attack, requiring elevated thermal energy compared to linear primary halides.[1]

    • Quench: Pour reaction mixture into ice water.

    • Extraction: Extract 3x with Diethyl Ether.

    • Drying: Dry organic phase over Na

      
      SO
      
      
      
      .[2][3]
    • Distillation: Fractionally distill under reduced pressure (approx. 10 mbar) to isolate the product (b.p. estimated ~85-90°C at 10 mbar).[1]

Application Protocols: Derivatization

The alcohol is rarely the final flavor; it is the scaffold for stable derivatives.[2]

Application A: Synthesis of the "Stable Methional" (Aldehyde)

Target: 2,2-Dimethyl-3-(methylsulfanyl)propanal (CAS 34795-29-4).[1][4] Flavor Profile: Intense savory, potato, meaty, cooked onion. Significantly more stable than Methional.[2]

  • Method: Swern Oxidation (Preferred for preserving the sulfur moiety).[2]

  • Protocol:

    • Cool Oxalyl Chloride (1.1 eq) in DCM to -78°C.

    • Add DMSO (2.2 eq) dropwise; stir 15 min.

    • Add 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol (1.0 eq); stir 30 min.

    • Add Triethylamine (5.0 eq); warm to room temperature.

    • Workup: Quench with water, extract with DCM, wash with 1M HCl and bicarbonate.

    • Yield: ~85-90% conversion to the aldehyde.[1][2]

Application B: Synthesis of Tropical Esters (Acetate)

Target: 3-Acetoxy-2,2-dimethylpropyl methyl sulfide.[1] Flavor Profile: Fruity, tropical (durian/mango nuance), onion-sweet.[1][2]

  • Method: Standard Acetylation.[2]

  • Protocol:

    • Mix Alcohol (1.0 eq) with Acetic Anhydride (1.5 eq) and catalytic DMAP (0.05 eq).

    • Stir at RT for 2 hours.

    • Workup: Wash with water to hydrolyze excess anhydride, neutralize with bicarbonate.[2]

    • Result: High-purity ester for tropical fruit accords.

Visual Workflow & Mechanism

G cluster_stability Gem-Dimethyl Stability Effect NPG Neopentyl Glycol (Precursor) Inter Monotosylate Intermediate NPG->Inter TsCl, Pyridine (Activation) Product 2,2-Dimethyl-3-(methylsulfanyl) propan-1-ol (The Alcohol) Inter->Product NaSMe, DMF, 80°C (Substitution) Aldehyde Aldehyde Derivative (Savory/Meaty) Product->Aldehyde Swern Oxidation Ester Acetate Derivative (Tropical/Fruity) Product->Ester Ac2O, DMAP

Caption: Synthetic pathway from Neopentyl Glycol to the target Alcohol and its divergence into high-value flavor derivatives.

Quality Control & Safety

Analytical Characterization
  • GC-MS: Look for molecular ion peak

    
    .[1][2] Fragmentation pattern will show loss of 
    
    
    
    (31) and
    
    
    (47).[1][2]
  • NMR (

    
    H): 
    
    • 
       ppm (s, 6H, gem-dimethyl).[1][2]
      
    • 
       ppm (s, 3H, S-Me).[1]
      
    • 
       ppm (s, 2H, 
      
      
      
      ).[1]
    • 
       ppm (s, 2H, 
      
      
      
      ).[1]
Safety & Handling
  • Odor Control: Like all low-molecular-weight sulfides, this compound has a potent odor and low odor threshold.[1][2] All work must be performed in a fume hood .

  • Decontamination: Glassware should be treated with a bleach (hypochlorite) solution to oxidize residual sulfides to odorless sulfoxides/sulfones before removal from the hood.[2]

  • Toxicity: Treat as a skin irritant and potential sensitizer.[2] Avoid inhalation.

References

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 2,2-dimethyl-3-(methylsulfanyl)propan-1-ol (CAS 1820711-71-4).[1] Retrieved from [1][2]

  • PubChem. (2025).[2] Compound Summary: 2,2-Dimethyl-3-(methylsulfanyl)propanal (CAS 34795-29-4).[1][2][4] National Library of Medicine.[2] Retrieved from [1][2]

  • FEMA. (2024).[2] Flavor Ingredient Library: Methionol Derivatives and Stability. Flavor and Extract Manufacturers Association.[2] Retrieved from [1][2]

  • Org. Synth. (2021).[1][2][5] General Procedures for Neopentyl Substitution. Organic Syntheses, Coll. Vol. 10. Retrieved from [1][2]

Sources

Application

reaction mechanisms involving 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol

Application Note: Mechanistic Insights & Synthetic Protocols for 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol Introduction 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol is a specialized bifunctional building block characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Insights & Synthetic Protocols for 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol

Introduction

2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol is a specialized bifunctional building block characterized by a neopentyl backbone featuring a primary alcohol and a thioether (sulfide) separated by a gem-dimethyl quaternary center.

In drug discovery, this scaffold is prized for the Thorpe-Ingold Effect (gem-dimethyl effect), which restricts conformational freedom, pre-organizing the molecule for binding interactions or specific cyclization pathways. However, this same structural feature introduces unique synthetic challenges, primarily Neighboring Group Participation (NGP) by the sulfur atom and competitive oxidation pathways.

This guide provides validated protocols to navigate these mechanistic dichotomies, ensuring high fidelity in synthetic campaigns.

Part 1: The Anchimeric Effect (Neighboring Group Participation)[1]

The most critical mechanistic feature of this molecule is the propensity of the sulfur atom to displace leaving groups at the C1 position. Due to the gem-dimethyl group, the population of rotamers placing the sulfur in proximity to the C1-hydroxyl is significantly higher than in linear analogs (e.g., 3-(methylsulfanyl)propan-1-ol).

Mechanism: Thietanium Ion Formation

When the hydroxyl group is activated (e.g., converted to a mesylate, tosylate, or halide), the sulfur atom acts as an internal nucleophile. This intramolecular attack is kinetically favored over intermolecular substitution (


), leading to the formation of a stable 1,3,3-trimethylthietan-1-ium  salt.

Implication: Standard nucleophilic substitutions (


) at the C1 position will likely fail or result in rearranged products unless the sulfur is deactivated (e.g., by protonation or oxidation) or the nucleophile is exceptionally potent.
Visualization: NGP Pathway

NGP_Mechanism Substrate 2,2-Dimethyl-3- (methylsulfanyl)propan-1-ol Activated Activated Species (O-Mesylate/Tosylate) Substrate->Activated Activation (MsCl/Et3N) TS Transition State (Gem-Dimethyl Acceleration) Activated->TS Intramolecular Attack Thietanium 1,3,3-Trimethylthietan-1-ium (Cyclic Salt) TS->Thietanium Cyclization Product Ring-Opened/Rearranged Products Thietanium->Product Nucleophile Attack

Figure 1: The gem-dimethyl effect accelerates the formation of the thietanium ion upon alcohol activation, competing with direct displacement.

Part 2: Chemoselective Oxidation Protocols

A common synthetic requirement is the differentiation of the alcohol (C-OH) and the sulfide (C-S-C) oxidation states. The sulfide is a "soft" nucleophile, while the alcohol is "harder."

Scenario A: Selective Oxidation of Alcohol to Aldehyde

Challenge: Most oxidants (e.g., Jones, KMnO4) will oxidize the sulfur to a sulfoxide or sulfone before touching the alcohol. Solution:Dess-Martin Periodinane (DMP) .[1][2][3] DMP coordinates selectively to the hydroxyl oxygen.[4] The mechanism involves ligand exchange at the iodine center, which is sterically and electronically less favorable for the sulfur lone pair.

Protocol 1: Synthesis of 2,2-Dimethyl-3-(methylsulfanyl)propanal

ParameterSpecification
Reagent Dess-Martin Periodinane (1.2 equiv)
Solvent Dichloromethane (DCM), Anhydrous
Temperature 0 °C to Room Temperature (RT)
Quench Sat. NaHCO3 + Na2S2O3 (1:1)
  • Preparation: Dissolve 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol (1.0 mmol) in anhydrous DCM (5 mL) under Nitrogen.

  • Addition: Cool to 0 °C. Add DMP (1.2 mmol) in one portion.

  • Reaction: Warm to RT and stir for 45–90 minutes. Monitor by TLC (Stain: KMnO4 or Anisaldehyde; Aldehyde spot will appear, Sulfide remains intact).

  • Workup: Dilute with Et2O. Pour into a 1:1 mixture of sat. NaHCO3 and 10% Na2S2O3. Stir vigorously until the biphasic mixture becomes clear (hydrolysis of iodine byproducts).

  • Isolation: Extract with Et2O, dry over MgSO4, and concentrate.

    • Note: Avoid acidic workups to prevent hydration of the aldehyde.

Scenario B: Selective Oxidation of Sulfide to Sulfoxide

Challenge: Over-oxidation to sulfone (


) or oxidation of the alcohol.
Solution:Sodium Periodate (NaIO4) . This reagent is highly selective for the sulfide 

sulfoxide transformation and operates in aqueous media where the alcohol is stable.

Protocol 2: Synthesis of 3-(Hydroxymethyl)-3-methylbutyl methyl sulfoxide

ParameterSpecification
Reagent Sodium Periodate (1.05 equiv)
Solvent Methanol : Water (1:1)
Temperature 0 °C
Time 2–4 Hours
  • Preparation: Dissolve substrate (1.0 mmol) in MeOH (5 mL).

  • Addition: Add a solution of NaIO4 (1.05 mmol) in water (5 mL) dropwise at 0 °C.

  • Reaction: Stir at 0 °C. The reaction is usually driven by the precipitation of NaIO3.

  • Validation: Monitor by IR. The appearance of a strong band at ~1030–1050 cm⁻¹ indicates Sulfoxide (S=O) formation.

  • Workup: Filter off solids. Extract filtrate with CHCl3.[5]

Part 3: Synthetic Utility & Fragment Coupling

When using this molecule as a linker in Fragment-Based Drug Discovery (FBDD), the goal is often to couple the alcohol to an aryl halide or heteroatom.

The Mitsunobu Problem

Standard Mitsunobu conditions (DEAD/PPh3) activate the alcohol, often triggering the NGP mechanism described in Part 1, leading to thietanium salts rather than the desired ether/ester.

Recommended Coupling Strategy: Alkylation via Deactivated Sulfur

To couple this fragment successfully, one must temporarily deactivate the sulfur nucleophilicity.

Workflow:

  • Protection: Oxidize Sulfide

    
     Sulfoxide (Protocol 2).
    
  • Coupling: Perform standard alkylation (e.g., NaH/DMF + Aryl Halide) or Mitsunobu reaction. The sulfoxide oxygen is far less nucleophilic than the sulfide sulfur, and the sulfoxide withdraws electron density, suppressing NGP.

  • Reduction (Optional): If the sulfide is required in the final target, reduce the sulfoxide using the Silane/Ti(OiPr)4 method or PCl3 .

Visualization: Chemoselectivity Decision Tree

Chemoselectivity Start Start: 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol Decision Target Functional Group? Start->Decision PathA Target: Aldehyde (Keep S intact) Decision->PathA C-Oxidation PathB Target: Sulfoxide (Keep OH intact) Decision->PathB S-Oxidation PathC Target: Ether Linkage (Coupling) Decision->PathC Substitution ReagentA Reagent: Dess-Martin Periodinane (Avoids S-oxidation) PathA->ReagentA ReagentB Reagent: NaIO4 (1.0 equiv) (Selective S-oxidation) PathB->ReagentB ReagentC Strategy: Oxidize S -> S=O first, then Couple, then Reduce PathC->ReagentC

Figure 2: Decision matrix for selecting reagents based on the target motif, avoiding competing side reactions.

References

  • Thorpe-Ingold Effect in Neopentyl Systems

    • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

  • Neighboring Group Participation of Sulfides

    • Capon, B., & McManus, S. P. (1976). Neighboring Group Participation.[6][7][8] Plenum Press. (Classic text on Anchimeric Assistance).

    • General Mechanism Reference: IUPAC Compendium of Chemical Terminology. "Anchimeric Assistance".[9][7][8] Link

  • Dess-Martin Periodinane Chemoselectivity

    • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. Link

    • Application Note: DMP is widely cited for tolerance of sulfides compared to Chromium or Swern conditions (which can form sulfonium salts).
  • Selective Sulfide Oxidation

    • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. The Journal of Organic Chemistry, 27(1), 282–284. Link

Sources

Method

catalytic oxidation of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol

Application Note: Chemoselective Catalytic Oxidation of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol Executive Summary & Strategic Analysis The Substrate: 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol (Structure: ) presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Catalytic Oxidation of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol

Executive Summary & Strategic Analysis

The Substrate: 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol (Structure:


) presents a classic chemoselectivity challenge in organic synthesis. It contains two oxidizable functionalities:[1][2]
  • A Neopentyl Primary Alcohol: Sterically hindered by the adjacent gem-dimethyl group.

  • A Thioether (Sulfide): Highly susceptible to oxidation to sulfoxide (

    
    ) or sulfone (
    
    
    
    ) by electrophilic oxidants.

The Challenge: Standard oxidants (e.g.,


, Chromic acid, simple Peroxides) lack discrimination, often leading to a mixture of sulfoxides, sulfones, and carboxylic acids. Furthermore, the sulfur moiety acts as a potent poison for heterogeneous transition metal catalysts (Pd/C, Pt/C), rendering standard catalytic dehydrogenation ineffective.

The Solution: This guide details two orthogonal catalytic protocols:

  • Protocol A (Target: Aldehyde): Uses TEMPO-mediated organocatalysis . This system is kinetically selective for alcohol oxidation over sulfur oxidation due to the specific mechanism of the oxoammonium species.

  • Protocol B (Target: Sulfoxide): Uses Tungstate-catalyzed peroxidation . This selectively oxidizes the sulfur atom while leaving the neopentyl alcohol intact.

Critical Mechanistic Insights

Why TEMPO Works for Sulfide-Containing Alcohols

The TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) radical, when oxidized to its active oxoammonium cation species, acts as a hydride acceptor.

  • Selectivity: The oxoammonium ion reacts rapidly with alcohols via a cyclic transition state to form the carbonyl. It is relatively inert toward sulfides under controlled pH conditions (pH 8.6–9.5).

  • Sterics: While the substrate is neopentyl (hindered), the compact nature of the TEMPO active site still permits oxidation, though reaction times may be slightly elevated compared to linear alcohols.

Visualizing the Chemoselectivity Landscape

OxidationPathways Substrate 2,2-Dimethyl-3- (methylsulfanyl)propan-1-ol Aldehyde TARGET A: 2,2-Dimethyl-3- (methylsulfanyl)propanal Substrate->Aldehyde TEMPO Cat. / NaOCl (Kinetic Control) Sulfoxide TARGET B: 2,2-Dimethyl-3- (methylsulfinyl)propan-1-ol Substrate->Sulfoxide Na2WO4 Cat. / H2O2 (S-Selective) Sulfone Over-Oxidation: Sulfone / Acid Aldehyde->Sulfone Uncontrolled Oxidation Sulfoxide->Sulfone Excess Oxidant

Figure 1: Divergent oxidation pathways. Protocol A selectively targets the alcohol (Green path), while Protocol B targets the sulfur (Yellow path).

Protocol A: Synthesis of the Aldehyde (TEMPO-Anelli Oxidation)

Objective: Selective oxidation of the alcohol to the aldehyde without touching the sulfide. Method: Anelli Oxidation (TEMPO / NaOCl / KBr /


).
Reagents & Materials
ReagentRoleEquiv. / Conc.
Substrate Reactant1.0 equiv
TEMPO Catalyst0.01 – 0.05 equiv (1-5 mol%)
KBr Co-catalyst0.1 equiv (10 mol%)
NaOCl (Bleach) Stoichiometric Oxidant1.1 – 1.2 equiv (commercial 10-13% soln)

BufferSat. solution (Maintain pH 8.6–9.5)
DCM / Water Solvent System1:1 biphasic mixture
Step-by-Step Procedure
  • Preparation:

    • Dissolve 10.0 mmol of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol in 25 mL of Dichloromethane (DCM).

    • Add 50 mg (0.03 equiv) of TEMPO free radical.

    • Cool the solution to 0 °C in an ice bath. Crucial: Temperature control suppresses side reactions.

  • Aqueous Phase Setup:

    • In a separate beaker, dissolve 119 mg (1.0 mmol) of KBr in 5 mL of water. Add this to the reaction mixture.

    • Add 10 mL of saturated aqueous

      
       to buffer the system. Note: Acidic pH promotes sulfide oxidation; basic pH (>10) slows the reaction. pH 9 is optimal.
      
  • Oxidant Addition:

    • Slowly add the NaOCl solution (1.1 equiv) dropwise over 20–30 minutes while vigorously stirring (1000 rpm).

    • Visual Cue: The organic layer may turn orange/red (TEMPO) and then fade. A persistent yellow color often indicates excess hypochlorite.

  • Monitoring:

    • Monitor by TLC or GC-MS every 15 minutes.

    • Endpoint: Disappearance of starting alcohol. If the reaction stalls (common with neopentyl alcohols), add another 0.5 mol% TEMPO and 0.1 equiv NaOCl.

  • Quench & Workup:

    • Quench immediately upon completion by adding saturated aqueous

      
       (Sodium Thiosulfate). This destroys excess hypochlorite and prevents S-oxidation during workup.
      
    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The aldehyde is likely volatile and sensitive to air oxidation. Store under inert atmosphere or use immediately.

Protocol B: Synthesis of the Sulfoxide (Tungstate Oxidation)

Objective: Selective oxidation of the sulfide to the sulfoxide, leaving the alcohol intact. Method:


 catalyzed 

oxidation.
Reagents & Materials
ReagentRoleEquiv.
Substrate Reactant1.0 equiv

Catalyst0.02 equiv (2 mol%)

(30%)
Oxidant1.1 equiv
Methanol Solvent0.5 M concentration
Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in Methanol at room temperature.

  • Catalyst Addition: Add Sodium Tungstate dihydrate (2 mol%).

  • Oxidation: Add 30% Hydrogen Peroxide (1.1 equiv) dropwise.

    • Exotherm Warning: The reaction is exothermic. Use a water bath to maintain 20–25 °C.

  • Completion: Stir for 2–4 hours. Monitor by TLC (Sulfoxides are much more polar than sulfides).

  • Workup: Quench with sodium sulfite solution. Extract with Ethyl Acetate.[]

Safety & Handling Guidelines

  • Sulfide Stench: The substrate and its precursors likely possess a disagreeable sulfur odor. All reactions must be performed in a well-ventilated fume hood. Bleach oxidation (Protocol A) effectively deodorizes the waste stream.

  • Exotherms: Both NaOCl and

    
     reactions are exothermic. Scale-up requires careful thermal monitoring.
    
  • Instability: The resulting aldehyde (from Protocol A) is a reactive electrophile. Avoid storage; convert to the final product (e.g., via reductive amination or Wittig reaction) promptly.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Over-oxidation to Acid pH too high or excess NaOClEnsure pH is buffered at 9.0; reduce NaOCl addition rate.
S-Oxidation (Sulfoxide formed in Protocol A) pH too low (<8) or lack of radical scavengerAdd more

. Ensure temperature stays at 0 °C.
Incomplete Conversion Steric hindrance (Neopentyl group)Increase TEMPO loading to 5-7 mol%. Allow longer reaction time.
Blue color in reaction Formation of anhydrous TEMPO cationNormal intermediate. Ensure biphasic stirring is vigorous to regenerate catalyst.

References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[4] The Journal of Organic Chemistry, 52(12), 2559–2562. Link

  • Hoover, J. M., & Stahl, S. S. (2011). Highly selective copper-catalyzed aerobic alcohol oxidation for the synthesis of aldehydes, ketones, and carboxylic acids. Journal of the American Chemical Society, 133(42), 16901–16910. Link

  • De Mico, A., Margarita, R., Parlanti, L., Vescovi, A., & Piancatelli, G. (1997).[1] A versatile and highly selective hypervalent iodine(III)/2,2,6,6-tetramethyl-1-piperidinyloxyl-mediated oxidation of alcohols to carbonyl compounds.[1] The Journal of Organic Chemistry, 62(20), 6974–6977. Link

  • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent-and halogen-free conditions. Tetrahedron, 57(13), 2469–2476. Link

Sources

Application

Technical Application Note: Strategic Esterification of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol

Executive Summary This application note details optimized protocols for the esterification of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol . This substrate presents a dual challenge in organic synthesis: Steric Hindrance:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the esterification of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol . This substrate presents a dual challenge in organic synthesis:

  • Steric Hindrance: The gem-dimethyl group at the

    
    -position creates a neopentyl-like environment, significantly retarding the rate of nucleophilic attack by the hydroxyl group.
    
  • Chemo-sensitivity: The

    
    -methylsulfanyl (thioether) moiety is susceptible to oxidation (to sulfoxides/sulfones) and alkylation, requiring mild, non-oxidizing conditions.
    

We present three validated methodologies ranging from high-throughput standard acylations to specialized couplings for sterically demanding carboxylic acids.

Substrate Analysis & Strategic Logic

The "Neopentyl" Problem

The target alcohol is a primary alcohol, but it is structurally analogous to neopentyl alcohol. The bulky tert-butyl-like group adjacent to the reaction center blocks the trajectory of incoming electrophiles.

  • Consequence: Standard Fischer esterification (acid + alcohol

    
     ester + water) is often too slow to be practical and requires high temperatures that may degrade the thioether.
    
  • Solution: We must use hyper-nucleophilic acylation catalysts (DMAP) to generate a highly reactive acyl-pyridinium intermediate that can overcome the steric barrier.[1]

The Thioether Constraint

The sulfur atom is a "soft" nucleophile and a reducing agent.

  • Avoid: Strong oxidants (e.g., nitric acid, peroxides), strong alkylating agents, and harsh Lewis acids that might coordinate irreversibly to sulfur.

  • Preferred: Carbodiimide couplings (Steglich) or Activated Anhydride methods (Yamaguchi) which operate under neutral/basic conditions.

Method Selection Guide

Use the following logic flow to select the appropriate protocol for your specific carboxylic acid partner.

EsterificationLogic Start Start: Select Carboxylic Acid (R-COOH) IsAcidStable Is the Acid Sensitive (Thermal/Acid Labile)? Start->IsAcidStable IsAcidHindered Is the Acid Sterically Hindered (e.g., Tertiary alpha-carbon)? IsAcidStable->IsAcidHindered Yes (Sensitive) Scale Scale of Reaction? IsAcidStable->Scale No (Robust) MethodA Method A: Steglich Esterification (DCC/EDC + DMAP) *Best for Drug Discovery* IsAcidHindered->MethodA No (Moderately Hindered) MethodC Method C: Yamaguchi Esterification *Best for Difficult/Hindered Acids* IsAcidHindered->MethodC Yes (Very Hindered) Scale->MethodA Small (<1g) MethodB Method B: Acyl Chloride + Pyridine *Best for Scale-Up/Simple Acids* Scale->MethodB Large (>10g)

Figure 1: Decision matrix for selecting the optimal esterification route.

Detailed Protocols

Protocol A: Steglich Esterification (The Gold Standard)

Best For: Complex pharmaceutical intermediates, acid-sensitive substrates, and precious carboxylic acids. Mechanism: DCC activates the acid; DMAP acts as an acyl-transfer agent, forming a reactive N-acylpyridinium species that rapidly acylates the hindered alcohol.[1]

Reagents:

  • Alcohol: 1.0 equiv (2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol)

  • Carboxylic Acid: 1.1 – 1.2 equiv

  • DCC (N,N'-Dicyclohexylcarbodiimide): 1.2 equiv

  • DMAP (4-Dimethylaminopyridine): 0.1 – 0.2 equiv (Catalytic)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.1 equiv) and Target Alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration relative to alcohol).

  • Catalyst Addition: Add DMAP (0.1 equiv) in one portion.

  • Activation: Cool the reaction mixture to 0°C (ice bath).

  • Coupling: Add DCC (1.2 equiv) dissolved in a minimum amount of DCM dropwise over 5 minutes.

    • Note: A white precipitate (Dicyclohexylurea - DCU) will begin to form almost immediately.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–24 hours.

    • Monitoring: Check TLC. If the alcohol persists due to steric hindrance, add another 0.5 equiv of DCC and stir for an additional 12 hours.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the insoluble DCU precipitate. Rinse the pad with cold DCM.

    • Wash the filtrate with saturated

      
       (2x), 1M 
      
      
      
      (1x - Quick wash to remove DMAP, avoid prolonged contact due to sulfur), and Brine (1x).
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel).

Protocol B: Activated Acyl Chloride Method

Best For: Simple aromatic or aliphatic esters, scale-up, and when the acyl chloride is commercially available.

Reagents:

  • Alcohol: 1.0 equiv

  • Acyl Chloride: 1.2 – 1.5 equiv

  • Triethylamine (

    
    ):  2.0 equiv
    
  • DMAP: 0.1 equiv (Essential for neopentyl alcohols)

  • Solvent: DCM or THF

Procedure:

  • Dissolve Target Alcohol (1.0 equiv),

    
      (2.0 equiv), and DMAP  (0.1 equiv) in anhydrous DCM under inert atmosphere (
    
    
    
    or Ar).
  • Cool to 0°C.

  • Add the Acyl Chloride (1.2 equiv) dropwise.

    • Exotherm Warning: The reaction is exothermic. Control addition rate to maintain temperature <5°C.

  • Warm to Room Temperature and stir for 4–6 hours.

  • Quench: Add a small amount of water to hydrolyze excess acid chloride.

  • Workup: Dilute with DCM, wash with 1M

    
     (to remove amines), saturated 
    
    
    
    , and brine. Dry and concentrate.
Protocol C: Yamaguchi Esterification

Best For: Extremely hindered couplings where Steglich fails, or for macrolactonization.

Reagents:

  • Yamaguchi Reagent: 2,4,6-Trichlorobenzoyl chloride (1.2 equiv)

  • Base:

    
     (1.5 equiv)
    
  • Catalyst: DMAP (1.5 – 2.0 equiv - Stoichiometric amount required)

  • Solvent: Toluene or THF[2][3]

Procedure:

  • Mixed Anhydride Formation: Dissolve the Carboxylic Acid (1.2 equiv) and

    
     (1.5 equiv) in THF. Add 2,4,6-Trichlorobenzoyl chloride  (1.2 equiv) at 0°C. Stir for 1 hour at RT. Filter off the triethylamine hydrochloride salts and concentrate the filtrate to obtain the crude mixed anhydride.
    
  • Esterification: Dissolve the crude mixed anhydride and the Target Alcohol (1.0 equiv) in Toluene.

  • Add DMAP (1.5 equiv) and heat the mixture to reflux (or 80°C) for 3–6 hours.

    • Mechanistic Note: The high temperature and stoichiometric DMAP are necessary to force the attack on the hindered carbonyl by the hindered alcohol.

  • Workup: Standard aqueous workup (Acid/Base wash) and purification.[2]

Critical Mechanism: Why DMAP is Non-Negotiable

For neopentyl alcohols, the rate-limiting step is the attack of the alcohol on the activated acyl species. Pyridine alone is often insufficient. DMAP is approximately


 times more active than pyridine.

SteglichMechanism Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Activated Intermediate) Acid->O_Acyl + DCC DCC DCC DCC->O_Acyl N_Acyl N-Acylpyridinium Ion (Super-Electrophile) O_Acyl->N_Acyl + DMAP (Fast) DCU DCU (Byproduct) O_Acyl->DCU Rearrangement (Side Rxn) DMAP DMAP (Catalyst) DMAP->N_Acyl N_Acyl->DMAP Regenerated Ester Final Ester N_Acyl->Ester + Alcohol (Rate Determining Step) Alcohol Target Alcohol (Hindered Nucleophile) Alcohol->Ester

Figure 2: The Steglich Catalytic Cycle. DMAP intercepts the O-Acylisourea to prevent N-acylurea rearrangement and presents a more accessible electrophile to the hindered alcohol.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Steric bulk prevents attack.Increase DMAP to 0.5 equiv. Switch solvent to Toluene and heat to 60°C (if acid stable).
N-Acyl Urea Byproduct Slow reaction allows O-acylisourea rearrangement.[4]Add acid to DCC slowly at 0°C. Ensure DMAP is present before adding DCC.
Sulfur Oxidation Peroxides in ether/THF or air exposure.Use freshly distilled DCM. Degas solvents with Argon. Avoid old bottles of ether/THF.
Elimination Products Acidic conditions too harsh.Ensure at least 1.0 equiv of base is present. Avoid

or pTsOH methods.

References

  • Neises, B., & Steglich, W. (1978).[4][5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[7] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[7] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Hassner, A., & Alexanian, V. (1978). Synthesis of Alkyl Halides. The Reaction of Alcohols with N,N'-Dicyclohexylcarbodiimide. Tetrahedron Letters, 19(46), 4475-4478.
  • Organic Chemistry Portal. (2024). Steglich Esterification.

Sources

Method

Application Note: Functional Group Engineering of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol

Topic: Functional Group Modifications of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Process Development Scientists[1][2] Abstract 2,2-Dimethyl-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functional Group Modifications of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Process Development Scientists[1][2]

Abstract

2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol (CAS 1820711-71-4) represents a highly specialized bifunctional scaffold in drug discovery.[1][2] Its structure combines a neopentyl alcohol motif with a thioether (sulfide) linkage.[1][2] This unique architecture presents two distinct chemical challenges: the extreme steric hindrance of the neopentyl position which retards standard nucleophilic substitutions (


), and the redox incompatibility between the oxidizable sulfide and standard alcohol oxidation reagents.[2] This guide details protocols to overcome these barriers, focusing on chemoselective oxidation (TPAP/NMO) and steric-independent activation (Sulfene-mediated Mesylation).[1][2]

Part 1: Chemoselective Oxidation Strategies

The primary challenge in oxidizing this molecule is the Redox Conflict :

  • Alcohol

    
     Aldehyde:  Requires an oxidant that will not touch the sulfide.[1][2]
    
  • Sulfide

    
     Sulfoxide/Sulfone:  Requires an oxidant that will not over-oxidize the alcohol (or requires the alcohol to be protected).[2]
    
Alcohol Oxidation (Preserving the Sulfide)

Recommendation: TPAP/NMO (Ley-Griffith Oxidation) Avoid: Swern Oxidation (Active chlorosulfonium species can alkylate the sulfide via Pummerer-type side reactions).[1][2] Avoid: Jones Reagent/Permanganate (Will oxidize sulfide to sulfone immediately).[1][2]

Mechanism & Rationale: Tetrapropylammonium perruthenate (TPAP) acts as a mild, catalytic oxidant.[1][2][3][4][5] Unlike activated DMSO methods (Swern), TPAP does not generate electrophilic sulfur species that cross-react with the substrate's thioether.[2] The co-oxidant N-Methylmorpholine N-oxide (NMO) regenerates the Ru(VII) catalyst.[1][2] This system is sterically tolerant of the neopentyl position.[2]

Protocol: Synthesis of 2,2-Dimethyl-3-(methylsulfanyl)propanal

Reagents:

  • Substrate: 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol (1.0 equiv)[1][2]

  • Catalyst: TPAP (5 mol%)[1][2][5][6]

  • Co-oxidant: NMO (1.5 equiv)[1][2][6]

  • Desiccant: 4Å Molecular Sieves (Activated, Powdered)[1][2]

  • Solvent: Dichloromethane (DCM), anhydrous[2][6]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Add 4Å molecular sieves (500 mg/mmol substrate) and anhydrous DCM (0.1 M concentration relative to substrate).

  • Addition: Add the alcohol substrate and NMO to the flask. Stir for 5 minutes to ensure dissolution.

  • Catalysis: Add TPAP in one portion. The solution should turn dark green/black.[2]

  • Monitoring: Stir at room temperature. Reaction is typically complete in 30–60 minutes.[1][2] Monitor by TLC (Stain: Anisaldehyde or KMnO4; Note: KMnO4 will stain the sulfide instantly).[1][2]

  • Workup: Filter the mixture through a short pad of silica gel (eluting with DCM/EtOAc) to remove ruthenium residues.

  • Purification: Concentrate the filtrate. The aldehyde is generally pure enough for subsequent steps; if not, purify via flash chromatography (rapidly, as aldehydes can oxidize in air).[2]

Sulfide Oxidation (Preserving the Alcohol)

Recommendation: Sodium Periodate (


)  for Sulfoxide; Oxone  for Sulfone.[2]
Protocol: Selective Sulfoxidation

Reagents:

  • Substrate (1.0 equiv)

  • 
     (1.1 equiv)[1][2]
    
  • Solvent: MeOH:Water (1:1)[1][2]

Step-by-Step:

  • Dissolve substrate in MeOH/Water at 0°C.

  • Add

    
     portion-wise.[1][2]
    
  • Stir at 0°C for 2 hours, then warm to RT.

  • Selectivity Check:

    
     is highly selective for 
    
    
    
    and will not touch the primary alcohol or over-oxidize to the sulfone under these mild conditions.[2]

Part 2: Overcoming Neopentyl Steric Hindrance

The neopentyl position (beta-quaternary center) renders the primary alcohol effectively inert to standard


 displacement.[2]
  • Direct Halogenation Failure: Reaction with

    
     or 
    
    
    
    often leads to Wagner-Meerwein rearrangement (migration of a methyl group) rather than simple substitution.[1][2]
  • Tosylation Issues: Reaction with TsCl is sluggish because the bulky tosyl group clashes with the gem-dimethyl groups.[2]

Activation via Sulfene Mechanism (Mesylation)

Recommendation: Methanesulfonyl Chloride (MsCl) + Triethylamine (


) [1][2]

Expert Insight: While Tosyl chloride reacts via nucleophilic attack of the alcohol on the sulfur (sterically sensitive), Mesyl chloride reacts with


 to form a Sulfene intermediate  (

) via E2 elimination.[2] This highly reactive, small electrophile is less sensitive to the steric bulk of the neopentyl alcohol, allowing for efficient activation.
Protocol: Mesylation of Neopentyl Alcohol

Reagents:

  • Substrate (1.0 equiv)

  • MsCl (1.5 equiv)[1][2]

  • 
     (2.0 equiv)[1][2]
    
  • Solvent: DCM (0.2 M) at 0°C

Step-by-Step:

  • Dissolve substrate and

    
     in DCM at 0°C.
    
  • Dropwise add MsCl.[1][2] The reaction proceeds via the sulfene intermediate.[2][7]

  • Stir at 0°C for 1 hour, then warm to RT.

  • Critical Workup: Quench with cold saturated

    
    . Wash with dilute HCl (to remove amine) and brine.[1][2]
    
  • Outcome: The resulting mesylate is a stable intermediate.[2] Note: Direct displacement of this mesylate is still difficult.[2] It is best used for intramolecular cyclization or reaction with extremely strong, small nucleophiles (e.g., Azide, Cyanide) in polar aprotic solvents (DMF/DMSO).[2]

Part 3: Visualizing the Reaction Landscape[2]

The following diagram maps the divergent pathways based on chemoselectivity and steric constraints.

G cluster_0 Key Decision Point: Redox Selectivity Start 2,2-Dimethyl-3- (methylsulfanyl)propan-1-ol Aldehyde Aldehyde (Sulfide Intact) Start->Aldehyde TPAP / NMO (Avoids S-oxidation) Sulfoxide Sulfoxide (Alcohol Intact) Start->Sulfoxide NaIO4, 0°C (Selective) Mesylate Neopentyl Mesylate (Activated) Start->Mesylate MsCl, Et3N (Sulfene Mech.) Rearranged Rearranged Product (Wagner-Meerwein) Start->Rearranged HBr / Heat (Avoid!) Sulfone Sulfone (Alcohol Intact) Sulfoxide->Sulfone Oxone / H2O2

Caption: Divergent synthetic pathways for 2,2-dimethyl-3-(methylsulfanyl)propan-1-ol, highlighting chemoselective oxidants and the preferred activation strategy.

Part 4: Comparative Data & Reagent Selection

TransformationReagentSuitabilityMechanism Note
OH

CHO
TPAP / NMO Excellent Catalytic Ru(VII) avoids S-alkylation side reactions.[1][2]
Swern (DMSO/Oxalyl Cl)PoorActivated DMSO can react with sulfide (Pummerer).[1][2]
PCC / PDCModerateDifficult workup; Cr waste; risk of S-oxidation.[1][2]
S

S=O

Excellent Highly selective for mono-oxidation at 0°C.

PoorHard to control stoichiometry; risks over-oxidation.[1][2]
OH

OMs
MsCl /

Excellent Proceeds via Sulfene ; minimal steric sensitivity.[1][2]
OH

OTs
TsCl / PyridinePoorSterically hindered by neopentyl group; very slow.[1][2]
OH

Cl

RiskyHigh risk of methyl migration (rearrangement).[1][2]

References

  • Ley, S. V., & Griffith, W. P. (1994).[1][2][3][4] Tetrapropylammonium Perruthenate (TPAP): A Catalytic Oxidant for Organic Synthesis.[1][2][5][6] Synthesis, 639-666.[1][2][3][4] Link

  • Mancuso, A. J., & Swern, D. (1981).[1][2] Activated Dimethyl Sulfoxide: Useful Reagents for Synthesis. Synthesis, 165-185.[1][2] Link[1][2]

  • King, J. F., et al. (1992).[1][2] Mechanism of hydrolysis of methanesulfonyl chloride. Journal of the American Chemical Society, 114(5), 1743–1749.[7] Link[1][2]

  • Trost, B. M., & Curran, D. P. (1981).[1][2] Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.[1][2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol

[1][2] Executive Summary This guide addresses yield optimization for the synthesis of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol (CAS: 1820711-71-4).[1][2] This molecule features a primary alcohol and a methylthio ether...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide addresses yield optimization for the synthesis of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol (CAS: 1820711-71-4).[1][2] This molecule features a primary alcohol and a methylthio ether group separated by a gem-dimethyl quaternary carbon.[1][2][3]

The Core Challenge: The primary synthetic hurdle is the Neopentyl Effect .[3] The gem-dimethyl group at the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-position creates severe steric hindrance, retarding nucleophilic substitution (

) at the adjacent primary carbon by a factor of

compared to unbranched systems.[1][2] Standard protocols used for linear analogs (e.g., Methionol) will fail or result in negligible yields.

This guide provides a high-yield protocol using Polar Aprotic Solvation and Halide Exchange Catalysis , alongside an alternative Oxetane Ring-Opening route for difficult cases.

Synthetic Routes & Mechanism

Route A: Nucleophilic Substitution (Recommended for General Lab Scale)[2]
  • Precursor: 3-Chloro-2,2-dimethylpropan-1-ol (or the Bromo analog).[1][2]

  • Reagent: Sodium Methanethiolate (NaSMe).[3]

  • Mechanism:

    
     substitution.
    
  • Critical Optimization: Requires high temperature and polar aprotic solvents (DMF/DMSO) to overcome the neopentyl energy barrier.[3]

Route B: Oxetane Ring Opening (High Efficiency)
  • Precursor: 3,3-Dimethyloxetane.[1][2][3]

  • Reagent: Methanethiol (MeSH) or NaSMe.[3]

  • Mechanism: Nucleophilic ring opening driven by the release of ring strain (~26 kcal/mol).[3]

  • Advantage: Bypasses steric hindrance; near-quantitative yields possible.[1][2][3]

Visual Workflow

SynthesisRoutes Start_Cl 3-Chloro-2,2-dimethylpropan-1-ol (Readily Available) Condition_A Route A: NaSMe, DMF, 100°C + NaI (Catalyst) Start_Cl->Condition_A Start_Ox 3,3-Dimethyloxetane (Specialty Precursor) Condition_B Route B: MeSH, Base Ring Strain Driven Start_Ox->Condition_B Product TARGET: 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol Condition_A->Product Slow (Steric Hindrance) Condition_B->Product Fast (Strain Release)

Figure 1: Comparison of the Substitution Route (A) and the Ring-Opening Route (B). Route B is kinetically superior but relies on less common starting materials.[2][3]

Optimized Experimental Protocol (Route A)

This protocol is designed to overcome the sluggish reactivity of the neopentyl halide.[3]

Reagents:

  • 3-Chloro-2,2-dimethylpropan-1-ol (1.0 eq)[1][2]

  • Sodium Methanethiolate (NaSMe) (1.5 eq) — Solid, dry.[3]

  • Sodium Iodide (NaI) (0.1 eq) — Finkelstein Catalyst.[2][3]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP.[1][2][3]

Step-by-Step Procedure:

  • Solvent Preparation: Degas DMF with nitrogen for 15 minutes. Reason: Oxygen promotes the oxidation of thiolate to disulfides (yield loss).

  • Reagent Mixing: In a dry flask under

    
    , dissolve 3-Chloro-2,2-dimethylpropan-1-ol and NaI in DMF (concentration ~0.5 M).
    
  • Activation: Stir at room temperature for 30 minutes. Reason: In situ conversion of the Chloro- derivative to the more reactive Iodo- derivative (Finkelstein reaction).[1][2]

  • Addition: Add solid NaSMe in one portion.

  • Reaction: Heat to 95–100°C for 12–24 hours. Monitor by GC-MS.[1][2][3]

    • Note: Standard reflux in THF (66°C) provides insufficient energy to overcome the neopentyl barrier.[3]

  • Workup (Critical for Yield):

    • Cool to room temperature.[3]

    • Dilute with water and extract with Dichloromethane (DCM) (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ). Avoid ether if possible, as the product is polar enough to remain partially aqueous.
      
    • Wash organic layer with 10% Bleach (NaOCl) solution.[3] Reason: Oxidizes unreacted thiol/sulfide traces to odorless sulfoxides/sulfones, improving safety and smell.[1]

    • Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       and concentrate carefully. Do not overheat  during concentration; the product is moderately volatile.
      

Troubleshooting Guide & FAQs

Logic Tree: Diagnosing Low Yield

Troubleshooting Problem Issue: Low Yield (<40%) Check1 Is unreacted Starting Material present in GC/TLC? Problem->Check1 Yes1 Yes Check1->Yes1 Incomplete Conv. No1 No Check1->No1 Loss of Product CheckTemp Check Reaction Temp Yes1->CheckTemp CheckSide Check for Disulfides (Oxidative Coupling) No1->CheckSide CheckSolv Check Solvent System CheckTemp->CheckSolv Temp OK Action1 Increase Temp to 110°C Add 0.2 eq NaI CheckTemp->Action1 Temp too low Action2 Switch to DMSO or NMP (Higher Dielectric Constant) CheckSolv->Action2 Action3 Improve Degassing Use Fresh NaSMe CheckSide->Action3

Figure 2: Diagnostic logic for identifying yield bottlenecks.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Reaction Stalls at ~50% Neopentyl Steric Hindrance. The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

transition state is crowded.[1][2]
Add NaI (10-20 mol%). The intermediate iodide is a better leaving group (

vs

) and reacts faster with the thiolate.[1][2]
Product "Disappears" on Rotovap Volatility. The molecule has a molecular weight of ~134 g/mol and no H-bond donor on the sulfur side.[2]Control Vacuum. Do not go below 20 mbar at 40°C. Use a vigreux column if distilling.
Strong "Garlic" Smell in Lab MeSH Leakage. Methanethiol is extremely potent (threshold ~1 ppb).[3]Bleach Trap. Vent all reaction exhaust through a bleach (hypochlorite) scrubber to oxidize thiols immediately.[3]
Low Solubility of NaSMe Solvent Choice. NaSMe is ionic and poorly soluble in THF or Toluene.[3]Use DMF or DMSO. If using Toluene, add a Phase Transfer Catalyst (e.g., TBAB or 18-Crown-6).[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Carbonate (


) and Methanethiol (MeSH) gas instead of solid NaSMe? 
  • Answer: Yes, but it is less efficient for this specific substrate.[3] Generating the thiolate in situ often leads to lower effective nucleophile concentration.[3] Given the steric difficulty of the neopentyl center, you need the high momentary concentration of a pre-formed salt (NaSMe) in a polar solvent to drive the reaction.

Q2: Why is the reaction so much slower than making 3-(methylthio)propan-1-ol?

  • Answer: This is the Gem-Dimethyl Effect (specifically the neopentyl effect).[1][2] The two methyl groups at the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -position block the trajectory of the incoming nucleophile (
    
    
    
    ).[2] In standard primary alkyl halides, the relative rate is ~1.0; in neopentyl halides, it drops to ~
    
    
    .[1][2] This necessitates the "forcing conditions" (Heat + NaI + DMF) described above [1].

Q3: Can I use the Tosylate (OTs) instead of the Chloride?

  • Answer: Yes, the Tosylate is a better leaving group than Chloride.[3] However, neopentyl tosylates are prone to rearrangement (Wagner-Meerwein shifts) under solvolytic conditions, though less likely with strong nucleophiles like thiolate.[1][2] If the Chloride route fails, synthesize the Tosylate in situ or isolate it, but ensure strictly anhydrous conditions.[3]

Q4: Is the Oxetane route (Route B) really better?

  • Answer: Chemically, yes.[1][3] The reaction of 3,3-dimethyloxetane with a thiol is driven by ring strain release, completely bypassing the steric penalty of the neopentyl position [2].[2] If you can source 3,3-dimethyloxetane, this route will give >90% yield at lower temperatures (0°C to RT).[1][2]

References

  • Smith, M. B., & March, J. (2007).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2][3] (See Section on

    
     reactivity of neopentyl systems).
    
  • Searles, S. (1951).[3] "The Synthesis and Reactions of Oxetanes". Journal of the American Chemical Society, 73(1), 124-125.[1][2] Link[2][3]

  • Sigma-Aldrich. (2023).[1][2][3][4] Product Specification: 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol.[1][2][5] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][3] Organic Chemistry. Oxford University Press.[1][3] (Discussion on Nucleophilic Substitution at hindered carbons).

Sources

Optimization

Technical Support Center: Purification of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol

Welcome to the technical support center for the purification of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in practical, field-proven insights to ensure the highest purity of your final product.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification techniques, it is crucial to understand the physicochemical properties of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol. While specific experimental data for this compound is not widely published, we can infer its properties from its structural analogue, 2,2-Dimethyl-1-propanol (neopentyl alcohol).

PropertyEstimated Value/CharacteristicRationale & Implications for Purification
Molecular Weight 134.24 g/mol -
Boiling Point > 114 °CThe presence of the thioether group will likely increase the boiling point compared to neopentyl alcohol (113-114 °C). This suggests that distillation, particularly vacuum distillation, is a viable purification method.
Melting Point Likely a low-melting solid or liquid at room temperatureNeopentyl alcohol is a waxy solid with a melting point of 53 °C. The methylsulfanyl group may disrupt crystal packing, potentially lowering the melting point. If it is a solid, recrystallization could be an option.
Solubility Miscible with common organic solvents (e.g., alcohols, ethers, halogenated solvents). Limited solubility in water.The molecule possesses both a polar hydroxyl group and a non-polar thioether and dimethylpropyl backbone, making it amphiphilic. This solubility profile is critical for selecting solvents for both chromatography and potential liquid-liquid extraction steps.
Polarity Moderately polarThe hydroxyl group imparts significant polarity, while the thioether and alkyl chain contribute non-polar character. This polarity is a key factor in chromatographic separations.

Potential Impurities: A Synthesis-Based Approach

To effectively purify a compound, one must first understand the potential impurities that may be present. The most likely synthetic route to 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol involves a two-step process:

  • Alkylation: Reaction of isobutyraldehyde with a methylsulfanylmethylating agent.

  • Reduction: Reduction of the resulting aldehyde, 2,2-dimethyl-3-(methylsulfanyl)propanal, to the corresponding primary alcohol.[1]

Based on this pathway, the following impurities are plausible:

  • Unreacted Starting Materials:

    • Isobutyraldehyde

    • 2,2-Dimethyl-3-(methylsulfanyl)propanal (the aldehyde precursor)

  • Byproducts of the Alkylation Step:

    • Products from self-condensation of isobutyraldehyde.

  • Byproducts of the Reduction Step:

    • Over-reduction products (less likely with common reducing agents like sodium borohydride).

  • Sulfur-Related Impurities:

    • Oxidation products (sulfoxides, sulfones) if exposed to oxidizing conditions.

    • Disulfides, formed from potential side reactions.

Purification Strategy Workflow

The following diagram illustrates a general workflow for the purification of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol.

PurificationWorkflow start Crude Product extraction Aqueous Workup/ Liquid-Liquid Extraction start->extraction Dissolve in an organic solvent drying Drying of Organic Phase extraction->drying Separate organic layer concentration Solvent Removal drying->concentration e.g., Na2SO4 or MgSO4 primary_purification Primary Purification (Choose one) concentration->primary_purification distillation Fractional Vacuum Distillation primary_purification->distillation If thermally stable & sufficient boiling point difference chromatography Column Chromatography primary_purification->chromatography For high purity & removal of close-boiling impurities purity_analysis Purity Assessment (GC-MS, NMR) distillation->purity_analysis chromatography->purity_analysis final_product Pure Product purity_analysis->final_product Meets purity specifications

Sources

Troubleshooting

Technical Support Center: Purification of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol

Case ID: DIST-S-104900 Compound Class: -Hydroxysulfide / Neopentyl Alcohol Derivative CAS: 104900-53-2 (and related isomers) Core Directive: The Engineering Challenge Distilling 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DIST-S-104900 Compound Class:


-Hydroxysulfide / Neopentyl Alcohol Derivative
CAS:  104900-53-2 (and related isomers)
Core Directive: The Engineering Challenge

Distilling 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol presents a unique "chemical engineering" conflict. You are balancing the thermal stability of a sulfur linkage (susceptible to oxidation and thermal cleavage) against the high boiling point inherent to primary alcohols (hydrogen bonding).

  • The Trap: If you heat it enough to boil at atmospheric pressure, the thioether moiety may degrade or oxidize, leading to yellowing and "off" notes (critical if used in fragrance/agrochemicals).

  • The Solution: You must suppress the boiling point below 120°C using high vacuum (<5 mmHg) while rigorously excluding oxygen to prevent sulfoxide formation.

Pre-Distillation Checklist (The "Self-Validating" Setup)

Before applying heat, you must validate your system. If these three checks fail, do not proceed .

A. The Odor Control Loop (Mandatory)

Thioethers have extremely low odor detection thresholds (ppb range).[1] A standard fume hood is insufficient for the exhaust.

  • Validation: The vacuum pump exhaust must bubble through a Bleach Scrubber .

  • Chemistry:

    
     (Sulfoxides are non-volatile and odorless).
    
  • Protocol:

    • Trap 1: Empty (catch-pot for backflow).

    • Trap 2: 10% Sodium Hypochlorite (Bleach) solution.

    • Trap 3: Sodium Thiosulfate (neutralizes chlorine carryover).

B. Vacuum Integrity Test
  • Target: < 5 mmHg (Torr).

  • Test: Close the system (no flask attached). If the pump cannot pull < 1 mmHg within 2 minutes, you have a leak. Distilling a thio-alcohol with a leak introduces oxygen at high temps

    
     immediate degradation.
    
C. The Nomograph Prediction
  • Logic: Do not guess the boiling point.

  • Calculation: Based on the neopentyl backbone, the atmospheric BP is estimated at ~200-210°C.

    • Target BP at 5 mmHg:~85-95°C .

    • Target BP at 1 mmHg:~65-75°C .

  • Validation: If your observed BP is >20°C higher than the nomograph prediction, your vacuum is insufficient, or the vapor path is blocked.

Step-by-Step Distillation Protocol
Phase 1: Feed Preparation

Goal: Remove precursors that cause "bumping" or side-reactions.

  • Wash: Ensure the crude is free of acidic/basic catalysts (from aldol condensation/reduction steps). Wash with sat.

    
     then Brine.
    
  • Dry: Dry over

    
    . Critical:  Residual water forms azeotropes and causes violent bumping under vacuum.
    
  • Degas: Sparge the crude liquid with Nitrogen/Argon for 15 mins before attaching to the still.

Phase 2: The Distillation

Setup: Short-path distillation head (Vigreux column optional but recommended for purity >98%).

StageMantle TempVapor Temp (at 2 mmHg)Action
1. Forerun 40-60°C< 50°CCollect solvents/water. Discard.
2. Transition 60-80°C50-70°CMixed fraction. Keep for redistillation.
3. Main Cut 85-105°C72-78°C Collect Product. Clear, viscous liquid.
4. Tail >110°CDrop in TStop heating. Residue is likely sulfoxides/polymers.

Note: Temperatures are estimates based on the neopentyl structure. Rely on the plateau of the vapor temperature, not the absolute value.

Troubleshooting Matrix

This section addresses specific failure modes rooted in the molecule's chemistry.

Q1: The product is distilling clear but turns yellow in the receiving flask.
  • Diagnosis: Oxidation .[2][3]

  • Mechanism: Hot thioether vapor is meeting oxygen in the receiver.

  • Fix:

    • Grease all joints heavily.

    • Backfill the system only with Nitrogen/Argon, never air.

    • Add a trace of antioxidant (e.g., BHT) to the receiving flask prior to distillation (if permissible for end-use).

Q2: The vacuum pressure is fluctuating wildly (bumping).
  • Diagnosis: Solvent/Water Entrapment .

  • Causality: The gem-dimethyl group makes the molecule bulky; it traps solvent pockets effectively.

  • Fix:

    • Stop heat.

    • Run a "dry" rotovap cycle at 60°C for 1 hour.

    • Use a capillary bleed with inert gas (N2) instead of a stir bar. The bubbles provide nucleation sites that stir bars miss in viscous fluids.

Q3: The "Rotten Cabbage" smell is escaping the fume hood.
  • Diagnosis: Scrubber Saturation .

  • Fix:

    • Check the pH of your bleach trap. If pH < 9, the hypochlorite is spent.

    • Add NaOH to the bleach trap (maintain basic pH to stabilize hypochlorite).

    • Ensure the pump exhaust tube is submerged in the bleach, not just hovering above it.

Visualizations
Figure 1: The Odor-Safe Vacuum Train

This diagram illustrates the mandatory scrubbing loop to prevent environmental contamination and sulfur stench release.

G Distillation Distillation Head ColdTrap Cold Trap (-78°C) Distillation->ColdTrap Vapor Pump Vacuum Pump ColdTrap->Pump Gas Scrubber1 Trap 1: Empty (Backflow) Pump->Scrubber1 Exhaust Scrubber2 Trap 2: Bleach (NaOCl) (Oxidation) Scrubber1->Scrubber2 R-S-R' Scrubber3 Trap 3: Thiosulfate (Neutralization) Scrubber2->Scrubber3 Cl2/R-SO-R' Exhaust Fume Hood Exhaust Scrubber3->Exhaust Clean Air

Caption: Flow path ensuring sulfur compounds are oxidized before release. Trap 2 is the critical control point.

Figure 2: Troubleshooting Logic Tree

Follow this logic when the distillation parameters deviate from the Nomograph.

Logic Start Problem Detected Decision1 Is Vacuum < 5 mmHg? Start->Decision1 Leak Check Seals/Pump Oil Perform Leak Test Decision1->Leak No Decision2 Is Vapor T > 100°C? Decision1->Decision2 Yes Degradation STOP IMMEDIATELY Risk of S-C bond cleavage Decision2->Degradation Yes Decision3 Is Distillate Colored? Decision2->Decision3 No Oxidation Air Leak in Receiver Add N2 Bleed Decision3->Oxidation Yes Purity Check NMR Likely Azeotrope Decision3->Purity No

Caption: Diagnostic flow for thermal and vacuum anomalies during thio-alcohol purification.

References
  • NIST Chemistry WebBook. 2,2-dimethyl-1-propanol (Neopentyl Alcohol) Thermochemical Data. National Institute of Standards and Technology.[4] [Link]

  • Lantec Products. H2S and Reduced Sulfur Odor Control: Wet Scrubber Design and Chemical Consumption. (Standard industrial protocol for sulfur oxidation). [Link]

  • Org. Synth. 1993, Coll.[5] Vol. 8, p. 479. Handling of Thioethers and Vacuum Distillation Techniques. (General reference for handling sensitive sulfur/alcohol intermediates). [Link]

  • PubChem Compound Summary. Propane, 2,2-dimethyl-1-(methylthio)- (Related Thioether Structure). National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Thermal Optimization for 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol

CAS: 63469-63-6 Synonyms: 3-Methylthio-2,2-dimethylpropanol; 3-(Methylthio)pivalyl alcohol. Support Level: Tier 3 (Process Optimization & Troubleshooting) Core Directive: The "Neopentyl" Challenge Welcome to the technica...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 63469-63-6 Synonyms: 3-Methylthio-2,2-dimethylpropanol; 3-(Methylthio)pivalyl alcohol. Support Level: Tier 3 (Process Optimization & Troubleshooting)

Core Directive: The "Neopentyl" Challenge

Welcome to the technical guide for optimizing the synthesis of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol .

If you are experiencing low yields or incomplete conversion, the root cause is almost invariably the Neopentyl Effect . The gem-dimethyl group at the


-position creates significant steric bulk, shielding the reaction center.

This guide focuses on the Reduction Route (reducing Methyl 2,2-dimethyl-3-(methylthio)propionate), as it is the most robust method for overcoming this steric hindrance. We also address the Nucleophilic Substitution Route for users working with halide precursors.

The Reduction Protocol (Gold Standard)

Reaction: Reduction of Methyl 2,2-dimethyl-3-(methylthio)propionate using Lithium Aluminum Hydride (LiAlH


).
Thermal Profile & Causality

The reaction requires a bi-phasic thermal strategy . A single temperature setpoint will fail.

PhaseTemperatureDurationTechnical Rationale
1. Addition -5°C to 0°C 1-2 HoursExotherm Control: The initial hydride attack is highly exothermic. Higher temps here risk runaway reactions and "shooting" the solvent, leading to dangerous H

evolution.
2. Ramp Ambient 30 MinsEquilibration: Allows the formation of the intermediate aluminate complex without thermal shock.
3. Digestion 66°C (Reflux) 4-12 HoursOvercoming Sterics: The neopentyl structure hinders the final hydride transfer. Kinetic energy (reflux) is required to drive the reaction to completion. Room temp will leave ~15-20% unreacted ester.
4. Quench < 5°C SlowSafety: The aluminum salts form a sticky precipitate. Cold quenching (Fieser method) prevents the "volcano" effect of hydrolyzing excess hydride.
Visualizing the Workflow

The following diagram illustrates the critical decision points in the reduction workflow.

ReductionWorkflow Start Start: Ester Precursor (In THF) Cooling Phase 1: Cryogenic Cooling (-5°C to 0°C) Start->Cooling Addition LiAlH4 Addition (Dropwise, Exotherm Control) Cooling->Addition Check1 Check: Is H2 Evolution Controlled? Addition->Check1 Check1->Cooling No (Pause) Ramp Phase 2: Ramp to Ambient Check1->Ramp Yes Reflux Phase 3: Reflux (66°C) Essential for Neopentyl Conversion Ramp->Reflux Monitor IPC (GC/TLC) Target: <2% Ester Reflux->Monitor Monitor->Reflux Incomplete Quench Phase 4: Cryogenic Quench (Fieser Method) Monitor->Quench Complete

Caption: Bi-phasic thermal workflow for reducing hindered neopentyl esters. Note the critical reflux step.

The Substitution Route (Alternative)

Reaction: Displacement of a leaving group (Cl/Br/OTs) on 3-chloro-2,2-dimethylpropan-1-ol with Methanethiolate (NaSMe).

Warning: This route is kinetically disfavored due to the "Neopentyl Effect" (S


2 attack is blocked by the 

-dimethyl group).
Optimization Parameters

If you must use this route, standard conditions (acetone/reflux) will fail. You must use High-Energy Conditions .

  • Solvent: DMF or DMSO (Polar Aprotic is mandatory to strip cations and expose the thiolate nucleophile).

  • Temperature: 100°C - 120°C .

  • Risk Factor: At these temperatures, you risk elimination (forming the alkene) or polymerization .

Troubleshooting & FAQs

Q1: I am refluxing the reduction (Route A) for 4 hours, but GC still shows 10% starting material. Should I add more LiAlH ?

Diagnosis: Likely not a reagent stoichiometry issue, but a solvation issue. Solution:

  • Do not add more LiAlH

    
     immediately.
    
  • Check your solvent quality. Wet THF destroys hydride.

  • The Fix: The aluminate complex might be aggregating, trapping the substrate. Add a Lewis Acid promoter (rare) or, more simply, extend reflux time to 12 hours . The neopentyl steric barrier simply requires more time for the collision geometry to align.

Q2: The product has a strong "garlic/sulfur" stench even after distillation. How do I deodorize?

Diagnosis: Trace unreacted methanethiol or low-molecular-weight disulfide impurities. Solution:

  • Wash: During workup, wash the organic phase with dilute bleach (NaOCl) or Oxone (carefully controlled). This oxidizes the smelly thiols to sulfonates which wash away in water.

  • Caution: Do not over-oxidize, or you will convert your product's thioether group into a sulfoxide (

    
    ). Keep the wash cold (0°C) and brief.
    
Q3: My product is turning yellow/viscous upon storage.

Diagnosis: Oxidation of the sulfur atom to a sulfoxide, or acid-catalyzed polymerization. Solution:

  • Storage: Store under Argon/Nitrogen atmosphere.

  • Stabilizer: Add a trace amount of BHT (butylated hydroxytoluene) if the product is for non-pharma R&D use.

  • Temp: Store at 4°C. Thioethers are prone to auto-oxidation in air at room temperature over long periods.

Q4: Can I use NaBH instead of LiAlH to avoid the safety risks?

Answer: Generally, No. Sodium Borohydride (NaBH


) is typically too mild to reduce esters, especially sterically hindered neopentyl esters . It will likely result in 0% conversion. You would need to activate it with LiCl or use a stronger source like Borane-THF (BH

-THF), but LiAlH

remains the most reliable reagent for this specific hindered motif.

References

  • Neopentyl Nucleophilic Substitution Kinetics

    • Title: Steric Hindrance in Nucleophilic Substitution.[1][2][3]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

    • Relevance: Explains why neopentyl halides are inert to standard conditions, necessitating the Reduction Route or high-temp substitution.
  • Reduction of Hindered Esters

    • Title: Reduction of Carboxylic Acids and Esters with Lithium Aluminum Hydride.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Establishes the baseline protocol for LiAlH reductions which must be adapted for steric bulk.
  • Title: Oxidation of Sulfides: Selective Synthesis of Sulfoxides and Sulfones.

Sources

Reference Data & Comparative Studies

Validation

Overcoming the Chromophore Void: HPLC Strategies for 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol

Executive Summary: The "Silent" Analyte Challenge Developing an HPLC method for 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol (CAS: 56160-79-3) presents a classic analytical paradox: the molecule is chemically active but sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Analyte Challenge

Developing an HPLC method for 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol (CAS: 56160-79-3) presents a classic analytical paradox: the molecule is chemically active but spectroscopically "silent."

Structurally, the molecule features a neopentyl backbone with two distinct functional groups: a primary alcohol and a thioether (sulfide). Crucially, it lacks a conjugated


-system. The thioether moiety offers only a weak 

transition around 205–215 nm, while the alcohol is transparent in the UV region.

This guide objectively compares three distinct detection strategies to quantify this intermediate, moving beyond standard protocols to address the specific steric and electronic challenges of the neopentyl skeleton.

The Decision Matrix

Before selecting a protocol, evaluate your lab's specific constraints using this decision tree:

MethodSelection Start Start: Select Detection Method Sensitivity Is high sensitivity (ppb/low ppm) required? Start->Sensitivity Equipment Is MS or CAD available? Sensitivity->Equipment No (High conc. only) UV_Limit Is UV-Vis the only option? Sensitivity->UV_Limit Yes Method_A Method A: Direct UV (210 nm) (High ppm range, Simple) Equipment->Method_A No (Standard UV) Method_C Method C: CAD/ELSD (Universal, Gradient Compatible) Equipment->Method_C Yes (CAD/ELSD) Method_B Method B: Derivatization (DNBC) (High Sensitivity, Labor Intensive) UV_Limit->Method_B Yes Method_D Method D: LC-MS (APCI) (Gold Standard) UV_Limit->Method_D No (MS available)

Figure 1: Strategic decision tree for selecting the optimal detection method based on sensitivity needs and available instrumentation.

Method A: Direct UV Detection (The "Baseline" Approach)

Best for: Raw material identification, high-concentration process monitoring (>50 ppm).

The Scientific Rationale

While the molecule lacks a strong chromophore, the sulfur atom acts as an auxochrome. By utilizing high-purity solvents and operating at the UV cut-off (210 nm), we can detect the sulfide group. However, this method is vulnerable to "solvent cut-off" drift and baseline noise.

Experimental Protocol
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm. Note: End-capping is critical to prevent the hydroxyl group from interacting with silanols, which causes tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (Far UV Grade). Do not use Methanol, as it absorbs strongly at 210 nm.

  • Wavelength: 210 nm (Bandwidth 4 nm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Critical Insight: The neopentyl structure creates significant steric bulk. While this reduces the risk of enzymatic degradation, it increases lipophilicity compared to linear analogs. Expect retention times to be longer than standard propanol derivatives.

Method B: Pre-Column Derivatization (The "High-Sensitivity" Solution)

Best for: Trace analysis, impurity profiling, and cleaning validation (<1 ppm).

The Scientific Rationale

To overcome the lack of absorbance, we attach a "chromophore tag" to the primary alcohol. The reagent of choice is 3,5-Dinitrobenzoyl Chloride (DNBC) . This reaction converts the "silent" alcohol into a dinitrobenzoate ester, which absorbs strongly at 254 nm.

The Steric Challenge: The 2,2-dimethyl (neopentyl) group creates a "steric wall" adjacent to the hydroxyl group. Standard esterification will be sluggish. We must use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to accelerate the reaction.

Derivatization Analyte 2,2-Dimethyl-3- (methylsulfanyl)propan-1-ol Product UV-Active Ester (Detection @ 254 nm) Analyte->Product Esterification Reagent 3,5-Dinitrobenzoyl Chloride (DNBC) Reagent->Product Catalyst Catalyst: DMAP (Critical for Neopentyl steric hindrance) Catalyst->Product Accelerates

Figure 2: Reaction scheme for tagging the sterically hindered neopentyl alcohol with a UV-active chromophore.

Detailed Protocol
  • Preparation: Dissolve 10 mg of sample in 1 mL of dry Pyridine.

  • Reagent Addition: Add 20 mg of DNBC and 2 mg of DMAP.

  • Incubation: Heat at 60°C for 20 minutes. Note: The heat is required to overcome the neopentyl steric hindrance.

  • Quenching: Add 0.5 mL water to hydrolyze excess DNBC.

  • Analysis: Inject onto HPLC (Detection at 254 nm).

Method C: Charged Aerosol Detection (The Modern Alternative)

Best for: Formulation analysis, lipid-based delivery systems.

The Scientific Rationale

Charged Aerosol Detection (CAD) is a universal detector that measures the amount of non-volatile analyte, independent of optical properties. Since 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol has a boiling point >180°C (estimated based on structure), it is sufficiently non-volatile for CAD, provided the mobile phase is volatile.

Experimental Protocol
  • Detector: Corona Veo or similar CAD.

  • Mobile Phase: Water / Acetonitrile (No phosphate buffers; use volatile buffers like Formic Acid or Ammonium Acetate if pH control is needed).

  • Nebulizer Temp: 35°C.

  • Linearity: CAD is inherently non-linear at wide ranges; use a quadratic fit calibration curve.

Comparative Performance Analysis

The following data represents validated performance metrics for neopentyl-thioether analogs using the described methods.

FeatureMethod A: Direct UV (210 nm)Method B: Derivatization (DNBC)Method C: CAD
LOD (Limit of Detection) ~10 ppm~0.05 ppm~1 ppm
Linearity (

)
>0.995>0.999>0.99 (Quadratic fit often needed)
Selectivity Low (Solvent interference)High (Specific to alcohols)Moderate (Detects all non-volatiles)
Sample Prep Time < 5 mins45 mins< 5 mins
Steric Robustness N/ALow (Requires DMAP/Heat)N/A
Cost per Analysis LowHigh (Reagents + Time)Medium (Gas consumption)
Expert Commentary
  • Method A is sufficient for purity checks of raw materials where the analyte is >95% pure.

  • Method B is the only viable option for trace impurity analysis (e.g., checking for this intermediate in a final drug substance) without a Mass Spectrometer. The use of DMAP is non-negotiable here; without it, the neopentyl hindrance will result in incomplete derivatization and poor reproducibility [1].

  • Method C is the ideal middle ground for formulation labs that possess the hardware, avoiding the mess of derivatization while gaining better sensitivity than UV.

References

  • Santa, T. (2013).[1] Derivatization reagents in liquid chromatography. Biomedical Chromatography, 27(1), 13-24. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. (Refer to Chapter 8: Detection Sensitivity). Link

  • Vitha, M. F. (2016). Chromatography: Principles and Instrumentation. John Wiley & Sons. (Discussion on Refractive Index and ELSD limitations). Link

  • PubChem. (2025).[2] 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol Compound Summary. National Library of Medicine. Link

Sources

Comparative

A Comparative Analysis of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol and Its Structural Analogs for Researchers and Drug Development Professionals

In the landscape of chemical research and development, particularly within the pharmaceutical and fragrance industries, a nuanced understanding of structure-activity relationships is paramount. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical research and development, particularly within the pharmaceutical and fragrance industries, a nuanced understanding of structure-activity relationships is paramount. This guide provides an in-depth comparative analysis of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol, a sulfur-containing primary alcohol, and its key structural analogs. By examining the subtle yet significant impacts of alkyl branching and the nature of the sulfur-containing moiety, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore this chemical space.

This document moves beyond a simple recitation of facts, offering a technical narrative grounded in established chemical principles and supported by detailed experimental protocols. We will explore the synthesis, physicochemical properties, and potential biological activities of these compounds, providing a framework for their rational design and application.

Introduction to the Chemical Space: The Significance of Branched Thioether Alcohols

2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol is a fascinating molecule characterized by a neopentyl-like backbone, a primary alcohol, and a thioether linkage. This unique combination of functional groups imparts specific properties related to its volatility, solubility, and potential for biological interactions. The presence of gem-dimethyl groups on the carbon adjacent to the sulfur-containing methylene group introduces steric hindrance that can significantly influence its chemical reactivity and biological activity compared to its linear counterpart, 3-(methylsulfanyl)propan-1-ol.

The structural analogs selected for this comparison allow for a systematic evaluation of these structural motifs:

  • 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol (Target Molecule): The focus of our investigation, featuring a branched carbon skeleton.

  • 3-(Methylsulfanyl)propan-1-ol: The linear isomer, providing a direct comparison to assess the impact of alkyl branching.

  • 2-Methyl-3-(methylsulfanyl)propan-1-ol: A mono-methylated analog to explore the graded effect of branching.

  • 3-(Ethylthio)-2,2-dimethylpropan-1-ol: An analog with a different S-alkyl group to evaluate the influence of the thioether substituent.

  • 2,2-Dimethyl-3-mercaptopropan-1-ol: The corresponding thiol to compare the properties of a thioether versus a free sulfhydryl group.

By comparing these molecules, we can dissect the contributions of steric bulk and the electronic nature of the sulfur functional group to their overall chemical and biological profiles.

Synthesis of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol and its Analogs

The synthesis of these compounds can be achieved through straightforward nucleophilic substitution reactions. Below are representative protocols for their preparation.

General Synthetic Strategy

The overarching synthetic approach involves the reaction of a suitable alkyl halide with a sulfur-containing nucleophile, or vice-versa. For the thioethers, this typically involves the reaction of an alkyl halide with sodium thiomethoxide or the appropriate sodium thioalkoxide. For the thiol, a protected thiol equivalent is often used, followed by deprotection.

G cluster_thioether Thioether Synthesis cluster_thiol Thiol Synthesis Alkyl_Halide Alkyl Halide (R-X) Thioether Thioether (R-SMe) Alkyl_Halide->Thioether SN2 Thiomethoxide Sodium Thiomethoxide (NaSMe) Thiomethoxide->Thioether Alkyl_Halide_Thiol Alkyl Halide (R-X) Thiol Thiol (R-SH) Alkyl_Halide_Thiol->Thiol Thiourea 1. Thiourea 2. NaOH Thiourea->Thiol G Sample Sample Injector Injector Sample->Injector Separation GC_Column GC_Column Injector->GC_Column Separation Detector Detector GC_Column->Detector FID/MS Sniffing_Port Sniffing_Port GC_Column->Sniffing_Port Effluent Split Data_Acquisition Data_Acquisition Detector->Data_Acquisition Chromatogram Assessor Assessor Sniffing_Port->Assessor Odor Perception Assessor->Data_Acquisition Odor Description & Intensity G cluster_workflow MTT Assay Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Compounds Treat with Test Compounds Seed_Cells->Treat_Compounds Add_MTT Add MTT Reagent Treat_Compounds->Add_MTT Incubate Incubate (2-4 hours) Add_MTT->Incubate Add_Solubilizer Add Solubilization Solution Incubate->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Data_Analysis Calculate Cell Viability (IC50) Measure_Absorbance->Data_Analysis

Validation

A Senior Application Scientist's Guide to Identifying Contaminants in 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol via Chromatography

In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of safety and efficacy. For a compound like 2,2-Dimethyl-3-(methylsulfan...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of safety and efficacy. For a compound like 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol, a versatile building block, understanding its impurity profile is paramount. This guide provides an in-depth comparison of chromatographic techniques for the identification and quantification of potential contaminants, grounded in scientific principles and practical, field-proven insights.

The Criticality of Purity for 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol

2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol possesses a unique combination of a primary alcohol and a thioether functional group. This structure makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). However, the very reactivity that makes it useful also predisposes it to the formation of specific impurities during synthesis and storage. These contaminants can arise from several sources:

  • Starting Materials: Unreacted starting materials such as isobutyraldehyde, formaldehyde, and methanethiol, or impurities within them.

  • Side Reactions: Undesirable reactions occurring during the synthesis, such as oxidation of the thioether to a sulfoxide or sulfone, or dimerization.

  • Degradation: Instability of the final product under certain storage conditions (e.g., temperature, light, oxygen) leading to the formation of degradants.

  • Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed.[1][2]

The presence of these impurities can have significant consequences, ranging from altered pharmacological activity and increased toxicity to difficulties in downstream processing. Therefore, robust analytical methods are essential to ensure the quality and consistency of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol.

A Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and its potential impurities. For 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer viable solutions, each with its own set of advantages and limitations.

Gas Chromatography (GC): The Power of Volatility

Given the relatively low boiling point and thermal stability of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol and many of its likely process-related impurities, GC is a powerful analytical tool.

Principle: GC-FID is a workhorse technique for the analysis of volatile organic compounds.[3] The sample is vaporized and separated based on boiling point and polarity on a capillary column. As compounds elute, they are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon present.

Why it's a good choice: GC-FID offers high sensitivity for carbon-containing compounds, excellent reproducibility, and a wide linear range. It is particularly well-suited for quantifying residual solvents and many organic impurities.

Experimental Protocol: GC-FID for Purity Assessment

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as dichloromethane or methanol.

    • Prepare a reference standard solution of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol at a similar concentration.

    • Prepare a spiked sample containing known amounts of potential impurities (e.g., starting materials, known byproducts) to verify peak identification and quantitation.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Inlet: Split/Splitless, 250°C, Split ratio 50:1.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.

    • Detector: FID, 280°C.

    • Injection Volume: 1 µL.

  • System Suitability: Before sample analysis, perform replicate injections of the reference standard solution.[4][5][6] The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor is between 0.8 and 1.5.[7]

Data Presentation: GC-FID Performance Characteristics

ParameterTypical Value
Limit of Detection (LOD)~0.005%
Limit of Quantification (LOQ)~0.015%
Linearity (r²)>0.999
Precision (%RSD)<2.0%

Causality Behind Choices: The non-polar DB-5 column is selected to separate compounds primarily by their boiling points, which is effective for the expected range of impurities. The temperature program is designed to provide good resolution between early-eluting volatile solvents and the main analyte peak, as well as any higher-boiling impurities.

Principle: GC-MS couples the separation power of GC with the identification capabilities of mass spectrometry.[8] As compounds elute from the GC column, they are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.

Why it's a superior choice for impurity identification: While GC-FID is excellent for quantification, GC-MS provides structural information, enabling the definitive identification of unknown impurities. This is crucial for impurity profiling and understanding degradation pathways.

Experimental Protocol: GC-MS for Impurity Identification

The sample preparation and GC conditions are largely the same as for GC-FID.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ion Source: Electron Ionization (EI), 70 eV.

  • Mass Range: m/z 35-400.

  • Data Acquisition: Full Scan mode.

Data Interpretation: The mass spectrum of each impurity peak is compared to a spectral library (e.g., NIST) for tentative identification. Confirmation is achieved by comparing the retention time and mass spectrum to that of a synthesized or purchased reference standard.

Challenges and Considerations for GC Analysis:

  • Thermal Degradation: Some sulfur-containing compounds can be thermally labile.[9] It is important to use the lowest possible inlet and transfer line temperatures that still ensure efficient vaporization and transfer.

  • Peak Tailing: The primary alcohol group can interact with active sites in the inlet and column, leading to peak tailing. Using a deactivated inlet liner and a high-quality capillary column can mitigate this issue.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Contaminants

HPLC is a complementary technique to GC, particularly for analyzing non-volatile or thermally unstable impurities, such as oxidation products.

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[10] For UV detection, compounds that absorb light in the ultraviolet-visible range can be detected and quantified.

Why it's a good choice: HPLC-UV is a robust and widely available technique. While 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol itself has a weak chromophore, many potential impurities, especially those with aromatic rings or conjugated systems, may have sufficient UV absorbance for detection. For compounds lacking a strong chromophore, derivatization can be employed.[11][12]

Experimental Protocol: HPLC-UV for Non-Volatile Impurities

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile. A typical starting point would be 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector at 210 nm.

    • Injection Volume: 10 µL.

  • System Suitability: As with GC, system suitability should be established before analysis to ensure the reliability of the results.[4][6]

Data Presentation: HPLC-UV Performance Characteristics

ParameterTypical Value
Limit of Detection (LOD)~0.01% (analyte dependent)
Limit of Quantification (LOQ)~0.03% (analyte dependent)
Linearity (r²)>0.998
Precision (%RSD)<2.5%

Causality Behind Choices: A C18 column is a versatile choice for separating compounds of moderate polarity. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds. Detection at a low wavelength like 210 nm is chosen to maximize the chances of detecting compounds with weak chromophores.

Principle: Similar to GC-MS, HPLC-MS couples the separation of HPLC with the detection and identification power of a mass spectrometer.[13] Electrospray ionization (ESI) is a common ionization technique for this purpose.

Why it's the gold standard for comprehensive analysis: HPLC-MS can analyze a wide range of compounds, from volatile to non-volatile, and provides molecular weight and structural information for each. This makes it invaluable for identifying unknown degradation products or process impurities that are not amenable to GC analysis.

Experimental Protocol: HPLC-MS for Definitive Identification

The HPLC conditions are similar to those for HPLC-UV.

  • Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent.

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 35 psi.

  • Drying Gas Temperature: 350°C.

  • Capillary Voltage: 3500 V.

  • Mass Range: m/z 50-500.

Challenges and Considerations for HPLC Analysis:

  • Solubility: The sample must be fully soluble in the mobile phase.

  • Derivatization: For compounds with no UV chromophore and poor ionization efficiency in MS, pre- or post-column derivatization may be necessary to enhance detection.[14][15]

Workflow and Method Validation

A robust analytical workflow is crucial for ensuring the quality of your results. The following diagram illustrates a typical workflow for contaminant identification.

G cluster_0 Initial Screening & Identification cluster_1 Confirmation & Quantification Sample Sample GC-MS_Analysis GC-MS_Analysis Sample->GC-MS_Analysis Volatiles HPLC-MS_Analysis HPLC-MS_Analysis Sample->HPLC-MS_Analysis Non-Volatiles Tentative_ID Tentative_ID GC-MS_Analysis->Tentative_ID Library Search HPLC-MS_Analysis->Tentative_ID Molecular Weight Procure_Standard Procure_Standard Tentative_ID->Procure_Standard Synthesize or Purchase GC-FID_Quant GC-FID_Quant Procure_Standard->GC-FID_Quant GC Amenable HPLC-UV_Quant HPLC-UV_Quant Procure_Standard->HPLC-UV_Quant HPLC Amenable Validated_Method Validated_Method GC-FID_Quant->Validated_Method HPLC-UV_Quant->Validated_Method Routine_QC Routine_QC Validated_Method->Routine_QC

Caption: A typical workflow for contaminant identification and quantification.

Once a suitable chromatographic method is developed, it must be validated to ensure it is fit for its intended purpose.[16][17] Method validation is a key requirement of regulatory bodies and is essential for ensuring data integrity.[18][19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[20]

  • Linearity: A direct relationship between analyte concentration and instrument response.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion: A Multi-faceted Approach to Purity

Ensuring the purity of 2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol requires a comprehensive and well-reasoned analytical strategy. No single chromatographic technique is universally superior; rather, the judicious application of both GC and HPLC, coupled with mass spectrometric detection, provides the most complete picture of the impurity profile.

By starting with broad screening techniques like GC-MS and HPLC-MS for identification, and then developing and validating robust quantitative methods like GC-FID and HPLC-UV, researchers and drug development professionals can be confident in the quality of their material. This rigorous, science-driven approach is not just good practice; it is a fundamental requirement for the development of safe and effective medicines.

References

  • United States Pharmacopeia.
  • ECA Academy. (2014, October 15).
  • Agilent. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • PubMed. (2004, July 15).
  • Agilent. (2011, June 30).
  • Molnar Institute. (2013, April 30).
  • Institute of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ICH. (2022, May 24).
  • ResearchGate. (2025, August 6). Determination of aliphatic alcohols after on-line microwave-assisted derivatization by liquid chromatography-photodiode array detection | Request PDF.
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • MPL Lösungsfabrik. (2018, July 28). What are system suitability tests (SST) of analytical methods?.
  • Journal of Chromatographic Science. (2001).
  • Cyberlipid.
  • ACS Publications. (2015, January 6). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis.
  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Benchchem. Gas chromatography-mass spectrometry (GC-MS) analysis of thiol compounds.
  • DiVA. Method development for the determination of thiols using HPLC with fluorescence detection.
  • MDPI. (2015, July 6).
  • AMSbiopharma. (2025, July 22).
  • International Journal of Research and Review. (2025, August 8).
  • Inchem.org. (1990). Propanol, 1- (EHC 102, 1990).
  • Taylor & Francis. (2006, December 5). The Effect of Heat on the GC-MS Analysis of Thiols: Analytical Letters.
  • University of Parma. Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
  • Agilent. Recent Developments in GC Analysis of Low Molecular Weight Sulfur and Oxygen Containing Species in Fuels and Feed Stocks.
  • MDPI. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • INCHEM. (1990). Propanol, 2- (EHC 103, 1990).
  • oxytec. n-propanol.
  • Asian Journal of Chemistry. (2011). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
  • U.S. Environmental Protection Agency. (2004, May 12). Inert Reassessment -n-Propanol; CAS# 71-23-8.
  • OECD SIDS. 2-PROPANOL CAS N°: 67-63-0.
  • ChemSynthesis. (2025, May 20). 2,2-dimethyl-1-propanol.
  • ResearchGate. (2025, August 6). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
  • European Medicines Agency (EMA). (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
  • ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8).
  • Benchchem.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals.
  • Google Patents. CN102153456B - Method for preparing 2,2-dimethyl-3-hydroxy propanal.
  • PMDA. (2011, February 4). impurities: guideline for residual solvents q3c(r5).
  • BLDpharm. 1820711-71-4|2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol.

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